molecular formula C13H14N2 B1609497 N-Methyl-N-(4-pyridin-4-ylbenzyl)amine CAS No. 852180-64-4

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Katalognummer: B1609497
CAS-Nummer: 852180-64-4
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: MDKJAMMSIZLRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS 852180-64-4) is a nitrogen-containing heterocyclic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure incorporates both a pyridine ring and a benzylamine group, features commonly found in pharmacologically active molecules . Nitrogen-containing heterocycles like this are privileged pharmacophores in drug design due to their prevalence in natural products and importance in biological systems . Researchers utilize such compounds in the synthesis of novel molecular scaffolds for biological evaluation . The compound is offered with a purity of 90% . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-1-(4-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJAMMSIZLRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427636
Record name N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-64-4
Record name N-Methyl-4-(4-pyridinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical profile is a prerequisite for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This document moves beyond a simple data sheet to offer both predicted values for key parameters and detailed, field-proven experimental protocols for their empirical determination. By explaining the causality behind experimental design, this guide serves as a practical resource for researchers, medicinal chemists, and drug development professionals, enabling them to make informed decisions and design robust experimental strategies.

Compound Identification and Structure

A precise characterization of the molecular entity is the foundation of any physicochemical study.

  • IUPAC Name: N-Methyl-1-(4-(pyridin-4-yl)phenyl)methanamine

  • CAS Number: 852180-64-4[4]

  • Molecular Formula: C₁₃H₁₄N₂

  • Chemical Structure: The molecule consists of a pyridine ring linked to a benzyl group at the 4-position. The benzyl group, in turn, is substituted with a methylaminomethyl group. This structure features two basic nitrogen centers: a tertiary amine and a pyridine nitrogen.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of published experimental data for this specific molecule, the following properties have been calculated using well-established computational models. These predictions serve as a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueMethod/SoftwareRationale and Significance in Drug Discovery
Molecular Weight 198.26 g/mol CalculationAffects diffusion and is a key component of "drug-likeness" rules, such as Lipinski's Rule of Five.
pKa₁ (Tertiary Amine) ~8.8 - 9.5ACD/pKa Predictor,[1]The basicity of the aliphatic tertiary amine is crucial for its ionization state at physiological pH (7.4). As a base, it will be predominantly protonated in the acidic environment of the stomach and largely protonated in the blood, impacting solubility and membrane permeability.
pKa₂ (Pyridine) ~5.2 - 5.6ACD/pKa Predictor,[1]The pyridine nitrogen is a weaker base than the tertiary amine.[5] Its protonation state will vary significantly in different biological compartments, influencing receptor interactions and solubility.
logP 2.5 - 3.2ALOGP/CLOGP,[6]This value indicates moderate lipophilicity. A balanced logP is essential for a drug to pass through lipid cell membranes while maintaining sufficient aqueous solubility for transport in the blood.[6]
Aqueous Solubility pH-dependentPrediction based on structureSolubility is a critical factor for oral bioavailability.[7] Due to the basic nitrogens, solubility will be significantly higher at lower pH where the molecule is protonated and forms soluble salts. At higher pH, the neutral form will be less soluble.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties. The causality behind each step is explained to ensure scientific rigor.

Determination of Aqueous Solubility (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for solubility determination. It relies on allowing a suspension of the compound to reach equilibrium in a specific solvent, followed by quantification of the dissolved analyte.

Protocol Workflow

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology:

  • Preparation of pH Buffers: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility. This is critical as the compound's ionization state will change with pH.

  • Addition of Compound: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial for cleanly sampling the supernatant without disturbing the solid phase.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be prepared with known concentrations of the compound.

  • Data Analysis: Calculate the solubility in each buffer using the concentration determined from the calibration curve and the dilution factor.

Determination of pKa (UV-Vis Spectrophotometry)

This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound changes as it becomes protonated or deprotonated. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Protocol Workflow

Caption: pKa determination via UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: In a series of cuvettes, add a small, constant volume of the stock solution to each buffer to create solutions of identical compound concentration but varying pH.

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

  • Wavelength Selection: Identify a wavelength where the absorbance changes significantly with pH. This corresponds to a wavelength where the protonated and deprotonated species have different extinction coefficients.

  • Data Plotting: Plot the absorbance at the selected wavelength against the pH of each buffer. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. Since this compound has two basic centers, two inflection points are expected, corresponding to the two pKa values.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible phases, representing its lipophilicity. logP is the logarithm of this coefficient.

Protocol Workflow

Caption: logP determination via the shake-flask method.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD determination) for an extended period. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a dilute solution of the compound in the pre-saturated aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Gently invert the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Vigorous shaking should be avoided as it can lead to emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]octanol / [Concentration]aqueous)

Conclusion

The physicochemical properties of this compound, particularly its dual basic centers and moderate lipophilicity, define its potential behavior in biological systems. While computational predictions provide a strong starting point, the experimental protocols detailed in this guide offer a robust framework for empirical validation. A comprehensive understanding of solubility, pKa, and logP is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to optimize lead compounds, anticipate ADME challenges, and ultimately increase the probability of success in the intricate process of drug development.

References

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Available at: [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Available at: [Link]

  • Ghasemi, P. F., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. Available at: [Link]

  • Zarei, K., et al. (2008). Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Molecular Physics. Available at: [Link]

  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries. Available at: [Link]

  • Oracle. (n.d.). Amines - Cloud Infrastructure. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Available at: [Link]

  • De Vleeschouwer, F., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Modeling. Available at: [Link]

  • Molinspiration. (n.d.). mipc - Molinspiration Property Calculator. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

Sources

The Versatile Scaffold: A Deep Dive into 4-Pyridin-4-ylbenzylamine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The 4-pyridin-4-ylbenzylamine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its unique structural features, combining a flexible benzylamine linker with the hydrogen-bonding capabilities of a pyridine ring, have made it a focal point for the design of targeted therapies. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-pyridin-4-ylbenzylamine analogs, providing valuable insights for researchers and scientists in the field of drug discovery.

The Architectural Advantage: Why 4-Pyridin-4-ylbenzylamine?

The significance of the 4-pyridin-4-ylbenzylamine scaffold lies in its ability to engage with various biological targets through a combination of hydrophobic, hydrogen bonding, and π-stacking interactions. The pyridine ring, a common motif in FDA-approved drugs, can act as a hydrogen bond acceptor, crucial for anchoring the molecule within the binding sites of enzymes and receptors.[1][2][3] The benzylamine portion provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This adaptability has led to the exploration of its analogs in a wide range of therapeutic areas, most notably in oncology.

Crafting the Core: Synthetic Strategies

The construction of the 4-pyridin-4-ylbenzylamine backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and robust method.[4] This reaction forges the critical carbon-carbon bond between a substituted aniline and a pyridine derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Methyl-4-(pyridin-4-yl)aniline

This protocol outlines the synthesis of a key intermediate, 3-Methyl-4-(pyridin-4-yl)aniline, which is a building block for several kinase inhibitors.[4]

Materials:

  • 4-Bromo-2-methylaniline

  • Pyridin-4-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene)

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 equivalent), pyridin-4-ylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Methyl-4-(pyridin-4-yl)aniline.[4]

Suzuki_Miyaura_Coupling 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Suzuki_Miyaura_Coupling_Reaction Suzuki-Miyaura Coupling 4-Bromo-2-methylaniline->Suzuki_Miyaura_Coupling_Reaction Aryl Halide Pyridin-4-ylboronic_acid Pyridin-4-ylboronic acid Pyridin-4-ylboronic_acid->Suzuki_Miyaura_Coupling_Reaction Boronic Acid Pd(0)_Catalyst Pd(0) Catalyst Pd(0)_Catalyst->Suzuki_Miyaura_Coupling_Reaction Base Base Base->Suzuki_Miyaura_Coupling_Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Suzuki_Miyaura_Coupling_Reaction 3-Methyl-4-(pyridin-4-yl)aniline 3-Methyl-4-(pyridin-4-yl)aniline Suzuki_Miyaura_Coupling_Reaction->3-Methyl-4-(pyridin-4-yl)aniline

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the 4-pyridin-4-ylbenzylamine scaffold has been exploited in the development of inhibitors for various biological targets, primarily in the field of oncology.

Kinase Inhibition in Oncology

A significant application of 4-pyridin-4-ylbenzylamine analogs is in the development of tyrosine kinase inhibitors (TKIs). The scaffold serves as a crucial pharmacophore for binding to the ATP pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Analogs of N-(pyridin-4-ylmethyl)aniline have been designed as potent inhibitors of KDR.[5] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed that the steric and electrostatic properties of substituents on the aniline and pyridine rings are critical for inhibitory activity.[5][6]

KDR_Inhibition_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Analog 4-Pyridin-4-ylbenzylamine Analog Analog->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the VEGFR-2 signaling pathway by 4-pyridin-4-ylbenzylamine analogs.

BCR-ABL Inhibition:

The 3-methyl-4-(pyridin-4-yl)aniline scaffold is a core component of Nilotinib, a second-generation TKI used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML.

Compound/AnalogModificationTargetIC50 (nM)Reference
Nilotinib Core ScaffoldBCR-ABL<30N/A
Imatinib Analog N-acylation with various groupsBCR-ABLVaries[7]
Tubulin Polymerization Inhibition

Another promising avenue for 4-pyridin-4-ylbenzylamine analogs is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. Several diarylpyridine derivatives, structurally related to the 4-pyridin-4-ylbenzylamine core, have been developed as potent inhibitors of tubulin polymerization by binding to the colchicine site.[8][9]

Structure-Activity Relationship for Tubulin Inhibitors:

  • Cis-restricted Conformation: The pyridine ring acts as a linker to fix the two aryl rings in a cis-orientation, which is favorable for binding to the colchicine site.[8]

  • Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings significantly influence antiproliferative activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, is often associated with potent activity.[9]

  • Indole Moiety: The incorporation of an indole group can enhance the antitumor activity of these analogs.[8]

Tubulin_Polymerization_Inhibition cluster_cell_cycle Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Inhibition of Polymerization leads to Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Analog Diarylpyridine Analog Analog->Tubulin Binds to Colchicine Site CellDivision Cell Division MitoticSpindle->CellDivision

Mechanism of action of diarylpyridine analogs as tubulin polymerization inhibitors.
Other Therapeutic Areas

While oncology is the most explored field, the structural features of 4-pyridin-4-ylbenzylamine analogs suggest their potential in other therapeutic areas. The pyridine moiety is present in drugs for neurodegenerative diseases, and the ability of these analogs to cross the blood-brain barrier could be exploited for developing treatments for conditions like Alzheimer's or Parkinson's disease.[10] Furthermore, the diverse biological activities of pyridine derivatives against various pathogens open up possibilities for their investigation as anti-infective agents.[11][12]

Future Directions

The 4-pyridin-4-ylbenzylamine scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:

  • Exploring Untapped Therapeutic Areas: A systematic investigation of these analogs against a broader range of biological targets, including enzymes and receptors implicated in neurodegenerative, inflammatory, and infectious diseases.

  • Fine-tuning Pharmacokinetic Properties: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop drug candidates with improved bioavailability and reduced off-target effects.

  • De Novo Design and Computational Approaches: Utilizing computational tools for the de novo design of novel analogs with enhanced potency and selectivity, guided by a deeper understanding of their binding modes.[5]

References

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. (2012). PubMed.
  • Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019).
  • 4-[(Pyridin-4-yl)methyl]aniline. PubChem.
  • Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. (2025). Benchchem.
  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2020).
  • Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. (2025). Benchchem.
  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
  • phenylimino)
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023). PMC.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. (2025). Benchchem.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023).
  • Tubulin polymerization inhibitors. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • On drug discovery against infectious diseases and academic medicinal chemistry contributions. (2022). Beilstein Journals.
  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.).
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024).
  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. (n.d.). PubMed.
  • The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. (2001).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.
  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzo
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
  • Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. (n.d.).
  • 2D-QSAR Study of New 4β-Anilino- 4'-O-demethyl-4-desoxypodophyllotoxin Deriv
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017).
  • 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. (2010). PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.
  • Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. (2001). PubMed.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2025).
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (n.d.).
  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (2024). MDPI.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023).
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (n.d.). PubMed.
  • New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). (2020). PMC.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). PubMed.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. (n.d.). DSpace@MIT.
  • 4-(Pyridin-4-yl)aniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Technical Guide: Therapeutic Applications of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic utility, chemical biology, and experimental applications of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS 852180-64-4). This compound acts as a critical pharmacophore and intermediate in the synthesis of targeted oncology therapeutics, specifically Deubiquitinase (DUB) inhibitors and Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Executive Summary

This compound is a specialized biaryl-alkylamine scaffold used primarily in the structural optimization of small-molecule inhibitors for oncology. Its chemical architecture—comprising a basic methylamine "linker," a central phenyl ring, and a distal pyridine "warhead"—makes it a privileged structure for engaging the catalytic pockets of metalloenzymes and cysteine proteases.

The compound’s primary therapeutic application lies in the synthesis of USP1/UAF1 inhibitors (Ubiquitin-Specific Protease 1). These inhibitors exploit the concept of synthetic lethality in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Additionally, the scaffold serves as a precursor for NAMPT inhibitors , modulating cancer metabolism.

Chemical Biology & Mechanism of Action

The Pharmacophore: Biaryl "Anchor"

In drug design, this molecule functions as the "Northern" or "Tail" moiety of larger inhibitors. Its efficacy is driven by three structural features:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor or coordinates with active site metals (e.g., Zn²⁺ in metalloenzymes).

  • Biaryl Axis: The phenyl-pyridine linkage provides a rigid spacer (approx. 10–12 Å) that spans the substrate-binding channel of the target enzyme.

  • Secondary Amine: The N-methyl group improves solubility and metabolic stability compared to primary amines, while serving as a nucleophile for coupling to heterocyclic cores (e.g., quinazolines, pyrimidines).

Primary Target: USP1/UAF1 Complex

USP1 is a deubiquitinating enzyme that stabilizes DNA repair proteins (FANCD2, PCNA). In normal cells, USP1 removes ubiquitin to recycle these proteins. In cancer cells, inhibiting USP1 leads to the accumulation of monoubiquitinated FANCD2/PCNA, causing replication fork collapse and apoptosis.

  • Role of the Amine: The this compound moiety binds to the distal region of the USP1 ubiquitin-binding pocket.

  • SAR Insight: Structure-Activity Relationship (SAR) studies indicate that the position of the pyridine nitrogen is critical. While 3-pyridyl analogs often show higher potency (IC50 ~1.1 µM), the 4-pyridyl analog (this compound) retains significant activity (IC50 ~1.9 µM) and offers distinct pharmacokinetic profiles, often used to tune hERG channel avoidance.

Secondary Target: NAMPT Inhibition

The pyridine-benzyl motif mimics the nicotinamide substrate of NAMPT. By converting the amine to a urea or amide, this scaffold can be transformed into inhibitors that deplete NAD+ levels in tumor cells, inducing metabolic collapse.

Therapeutic Pathways & Visualization

The following diagram illustrates the mechanism of USP1 inhibition and the role of this scaffold in inducing synthetic lethality.

USP1_Pathway Compound This compound (Scaffold) Synthesis Chemical Synthesis (SNAr Coupling) Compound->Synthesis Precursor Inhibitor USP1 Inhibitor (e.g., Pyrimidin-4-amine deriv.) Synthesis->Inhibitor Target USP1/UAF1 Complex (Deubiquitinase) Inhibitor->Target Binds Active Site Block Inhibition (Accumulation of Ub-Proteins) Inhibitor->Block Blocks USP1 Substrate Ub-FANCD2 / Ub-PCNA (Monoubiquitinated) Target->Substrate Normal Function Normal Deubiquitination (DNA Repair Active) Substrate->Normal USP1 Active Result Replication Fork Collapse (Apoptosis in BRCA- cells) Block->Result Synthetic Lethality

Figure 1: Pathway demonstrating the conversion of the amine scaffold into a USP1 inhibitor and its downstream effect on cancer cell survival.

Experimental Protocol: Synthesis of USP1 Inhibitor Analog

Objective: To synthesize a bioactive USP1 inhibitor by coupling this compound with a 2,4-dichloropyrimidine core via Nucleophilic Aromatic Substitution (SNAr).

Materials
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: 2,4-Dichloro-5-methylpyrimidine (1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: Anhydrous THF or DMF.

Methodology
  • Preparation: Dissolve 2,4-Dichloro-5-methylpyrimidine (Reagent B) in anhydrous THF under an inert atmosphere (N₂). Cool to 0°C.

  • Addition: Slowly add DIPEA, followed by the dropwise addition of This compound (Reagent A) dissolved in THF.

    • Note: The 4-position of the pyrimidine is more electrophilic and will react preferentially over the 2-position due to the steric hindrance of the 5-methyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: M+1 of intermediate).

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM) to isolate the 4-amino-substituted intermediate.

  • Functionalization (Optional): The remaining chlorine at the 2-position can be further coupled with a second amine (e.g., 2-isopropyl aniline) via Buchwald-Hartwig amination to yield the final potent USP1 inhibitor (analogous to ML323).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the potency of inhibitors derived from this scaffold versus its structural isomers. This data highlights the specific impact of the pyridine nitrogen position.

Scaffold VariantR-Group StructureUSP1 IC50 (µM)Selectivity (USP1 vs USP4)
Target Compound 4-(pyridin-4-yl)benzyl 1.9 High
Isomer A4-(pyridin-3-yl)benzyl1.1Moderate
Isomer B4-phenylbenzyl (No N)3.7Low
Isomer C3-(pyridin-4-yl)benzyl>10.0N/A

Data Source: Derived from SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives [1].

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: This compound Step1 Step 1: SNAr (0°C -> RT, THF) Start->Step1 Core Core: 2,4-Dichloropyrimidine Core->Step1 Inter Intermediate: 4-Amino-2-Chloro Adduct Step1->Inter Step2 Step 2: Buchwald Coupling (Pd-Catalyzed) Inter->Step2 Final Final Drug Candidate (USP1 Inhibitor) Step2->Final

Figure 2: Step-by-step synthetic route utilizing the amine scaffold to generate active pharmaceutical ingredients.

References

  • Liang, Q., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "this compound Product Specification." Fisher Scientific Catalog.

  • Villasenor, R., et al. (2013). "Pyrimidine and pyridine derivatives useful in therapy (Autotaxin Inhibitors)." World Intellectual Property Organization (WO2013054185A1).

  • Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target DNA repair in cancer cells." Nature Chemical Biology.

Technical Guide: Advanced Toxicology and Safety Management of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data Sheet (SDS) Information for Pyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the backbone for over 7,000 existing drugs and agrochemicals. However, their utility is counterbalanced by a complex toxicological profile that ranges from mild irritation to severe neurotoxicity and hepatotoxicity.

This guide moves beyond generic safety advice, providing a mechanistic understanding of why these compounds are toxic and how to engineer a self-validating safety protocol for their handling. We focus on the causality between chemical structure (SAR) and biological impact, specifically the metabolic bioactivation pathways mediated by Cytochrome P450 enzymes.[1]

Structural Activity Relationships (SAR) & Physical Toxicology

The toxicity of pyridine derivatives is not uniform; it is strictly governed by substitutions on the heterocyclic ring. Understanding these relationships allows researchers to predict hazards before consulting an SDS.

The Core Scaffold vs. Functionalized Derivatives
  • Unsubstituted Pyridine: Lipophilic (LogP ~0.65), allowing rapid absorption via inhalation and dermal routes. It acts primarily as a narcotic and hepatotoxin.

  • Aminopyridines (e.g., 2-Aminopyridine, 4-AP): The addition of an amino group significantly alters the pKa and biological target. These derivatives block voltage-gated potassium channels, leading to massive neurotransmitter release. Result: Convulsions and neurotoxicity at doses far lower than unsubstituted pyridine.

  • N-Methylated Pyridiniums (e.g., Paraquat analogs): Quaternary ammonium salts often cannot cross the blood-brain barrier easily but exhibit potent mitochondrial toxicity (redox cycling) if cellular uptake occurs.

Comparative Physicochemical Data

Table 1: Critical Safety Parameters of Common Pyridine Derivatives

CompoundCAS No.[2][3][4][5][6][7][8]Flash PointVapor Pressure (25°C)Acute Tox (Oral LD50, Rat)Primary Target Organ
Pyridine 110-86-120°C (Class IB)20 mmHg891 mg/kgLiver, Kidney, CNS
2-Aminopyridine 504-29-068°C<1 mmHg200 mg/kg CNS (Convulsant)
DMAP 1122-58-3124°CNegligible140 mg/kgSkin (Corrosive), CNS
Pyridine-N-oxide 694-59-7143°CNegligible3,600 mg/kgLiver (low toxicity)

Mechanism of Action: The Bioactivation Pathway

Generic safety training often omits bioactivation—the process where the body converts a stable chemical into a reactive toxicant. For pyridines, this is the primary driver of hepatotoxicity.

Metabolic Activation (The "Lethal Synthesis")

Pyridine is not the ultimate toxicant; its metabolites are.

  • N-Oxidation: Catalyzed by Flavin-containing Monooxygenases (FMO) or CYP450. Generally a detoxification route.

  • C-Oxidation (Bioactivation): Catalyzed primarily by CYP2E1 and CYP1A2 . This pathway generates reactive intermediates (likely 2-pyridone or reactive epoxides) capable of covalent binding to cellular macromolecules, leading to necrosis.

Critical Insight: Chronic ethanol consumption induces CYP2E1. Therefore, researchers who consume alcohol may have a lowered threshold for pyridine-induced liver injury due to accelerated bioactivation.

Visualization: Metabolic Fate of Pyridine

PyridineMetabolism Pyridine Pyridine (Parent) CYP2E1 CYP2E1 / CYP1A2 (Bioactivation) Pyridine->CYP2E1 FMO FMO (Detoxification) Pyridine->FMO ReactiveInt Reactive Intermediates (Epoxides/Pyridones) CYP2E1->ReactiveInt C-Oxidation NOxide Pyridine-N-Oxide (Excretable) FMO->NOxide N-Oxidation LiverDamage Hepatotoxicity (Macromolecular Binding) ReactiveInt->LiverDamage Covalent Binding

Figure 1: The divergent metabolic pathways of pyridine. The red pathway represents the bioactivation route mediated by Cytochrome P450 enzymes, leading to toxicity.

SDS Interpretation & Regulatory Classification

Do not rely solely on the summary header of an SDS. You must analyze specific H-phrases to determine the engineering controls required.

Key GHS Hazard Statements
  • H225: Highly flammable liquid and vapor (Pyridine). Implication: Grounding/bonding required during transfer.

  • H301/H311: Toxic if swallowed or in contact with skin (Aminopyridines). Implication: Standard nitrile gloves may be insufficient for prolonged contact.

  • H361: Suspected of damaging fertility or the unborn child. Implication: Pregnant personnel must undergo a specific risk assessment.

Occupational Exposure Limits (OELs)
  • OSHA PEL: 5 ppm (15 mg/m³) TWA.[5][7][9]

  • NIOSH REL: 5 ppm (15 mg/m³) TWA.[5][7][9]

  • ACGIH TLV: 1 ppm (3.1 mg/m³) TWA.[10]

    • Note: The ACGIH limit is significantly lower, reflecting more recent data on chronic liver/kidney effects. Protocol: Always engineer controls to meet the ACGIH standard (1 ppm).

Risk Mitigation: Self-Validating Protocols

A "self-validating" protocol includes checkpoints that force the user to verify safety before proceeding.

Engineering Controls (The Primary Barrier)
  • Requirement: All handling of pyridine derivatives (liquid or powder) must occur in a certified chemical fume hood.

  • Validation Step: Before opening the bottle, verify the hood monitor reads Face Velocity > 0.5 m/s (100 fpm) . If the monitor is absent, use a tissue strip test (visual airflow check) as a "Go/No-Go" gate.

Personal Protective Equipment (PPE)

Pyridine penetrates latex and standard nitrile rapidly.

  • Glove Selection:

    • Standard Nitrile (4 mil): Breakthrough time < 6 minutes. NOT RECOMMENDED for immersion.[5]

    • Laminate (Silver Shield/4H): Breakthrough time > 4 hours. REQUIRED for spill cleanup.

    • Double Gloving Protocol: Inner Laminate glove + Outer Nitrile glove (for dexterity).

  • Respiratory Protection: If work must occur outside a hood (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

    • Validation: Perform a negative pressure seal check every time the mask is donned.

Emergency Response Workflow

This workflow uses a logical decision tree to guide response actions during a spill.

SpillResponse Start Spill Detected Assess Is volume > 100mL OR outside fume hood? Start->Assess Evacuate EVACUATE LAB Call HazMat Team Assess->Evacuate Yes Contain Don PPE (Laminate Gloves) Absorb with Vermiculite Assess->Contain No (Small/Contained) Neutralize Place in sealed hazmat bag Label as 'Pyridine Waste' Contain->Neutralize Report File Incident Report Medical Surveillance if exposed Neutralize->Report

Figure 2: Decision tree for pyridine spill response. The critical threshold is containment capability vs. exposure risk.

Case Studies: Differential Toxicity

Case A: The "Safe" Solvent (Pyridine)

A researcher used pyridine as a solvent for a reaction heated to 80°C outside a hood, assuming the 115°C boiling point precluded vapor risk.

  • Outcome: The researcher developed nausea and dizziness (narcotic effect) within 30 minutes. Chronic exposure led to elevated liver enzymes.

  • Lesson: Vapor pressure (20 mmHg) is sufficient to exceed the 1 ppm TLV at room temperature, and heating exponentially increases volatility.

Case B: The "Potent" Reagent (4-Dimethylaminopyridine - DMAP)

A scientist handled DMAP powder on an open bench. Dust was generated during weighing.

  • Outcome: Skin absorption of the dust caused immediate irritation and systemic absorption, leading to tremors.

  • Lesson: Solid derivatives like DMAP and 2-Aminopyridine are Class 6.1 Poisons . They must be weighed inside a hood or a powder containment balance enclosure.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: IDLH (Immediately Dangerous to Life or Health). CDC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine.[8] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine - Registration Dossier. Available at: [Link]

  • PubChem. Compound Summary: 2-Aminopyridine (CID 10444). National Library of Medicine. Available at: [Link]

  • Kim, S.G., et al. (1991). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture.[11] Journal of Biological Chemistry. (Mechanistic grounding for CYP induction).

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. CDC. Available at: [Link]

Sources

Pharmacophore Modeling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacophore modeling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine , a structural motif critical in the development of inhibitors for Nicotinamide N-methyltransferase (NNMT) .

Executive Summary & Biological Context

This compound represents a privileged scaffold in the design of bisubstrate mimics for Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme overexpressed in various cancers and metabolic disorders, catalyzing the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a cofactor.[1][2][3][4][5][6]

This molecule functions as a bi-aryl substrate mimic . Its structure bridges the catalytic nicotinamide-binding pocket and the solvent-exposed channel, making it an ideal template for Structure-Based Drug Design (SBDD). This guide outlines the protocol for generating, validating, and applying a pharmacophore model based on this ligand.

Structural Deconstruction
  • Pyridine Ring: Mimics the nicotinamide substrate; the N-atom is the methylation acceptor.

  • Phenyl Ring (Bi-aryl core): Provides hydrophobic bulk to engage in

    
    -
    
    
    
    stacking with active site residues (specifically Tyr20 ).
  • N-Methyl-aminomethyl Tail: A flexible linker that mimics the transition state geometry or extends towards the homocysteine binding region.

Computational Workflow & Methodology

The following diagram illustrates the logical flow for developing the pharmacophore model, from ligand preparation to virtual screening application.

PharmacophoreWorkflow Ligand Ligand: this compound ConfSearch 1. Conformational Analysis (Bi-aryl Torsion & Amine Inversion) Ligand->ConfSearch Alignment 3. Structural Alignment (Superposition on Nicotinamide) ConfSearch->Alignment Low Energy Conf TargetPrep 2. Target Integration (NNMT) PDB: 3ROD / 6CHH TargetPrep->Alignment FeatExtract 4. Feature Extraction (HBA, Hyd, PosIon) Alignment->FeatExtract Interaction Mapping ModelGen 5. Pharmacophore Hypothesis FeatExtract->ModelGen Validation 6. Validation (ROC/AUC) Decoys: DUD-E ModelGen->Validation

Figure 1: End-to-end workflow for pharmacophore modeling of the target amine scaffold.

Step-by-Step Modeling Protocol

Phase 1: Ligand Preparation & Conformational Analysis

The bi-aryl bond (phenyl-pyridine linkage) is rotatable but energetically constrained. You must identify the bioactive conformation.

  • Protonation State: At physiological pH (7.4), the aliphatic secondary amine (pKa ~10) is protonated (

    
    ), while the pyridine nitrogen (pKa ~5.2) remains unprotonated to act as a hydrogen bond acceptor or methyl acceptor.
    
  • Torsional Scan: Perform a dihedral scan of the C-C bond connecting the pyridine and phenyl rings.

    • Observation: The rings are rarely coplanar due to steric clash between ortho-hydrogens. Expect a twist angle of approximately 30°–45°.

  • Energy Minimization: Use the OPLS3e or MMFF94 force field.

Phase 2: Structure-Based Alignment (The "Anchor" Point)

To build a valid model, the ligand must be anchored to the biological target.

  • Reference PDB: Use 3ROD (Human NNMT with Nicotinamide) or 6CHH (Bisubstrate inhibitor).[5][6]

  • Alignment Rule: Superimpose the pyridine ring of this compound onto the nicotinamide ring in the crystal structure.

  • Causality: The pyridine nitrogen must align with the catalytic geometry required for methyl transfer from SAM.

Phase 3: Pharmacophore Feature Definition

Based on the aligned structure and interaction energy maps (e.g., GRID or SiteMap), define the following features:

Feature TypeLocation on LigandBiological Interaction (NNMT)Tolerance (Å)
HBA / Vector Pyridine NitrogenH-bond with Ser201/Ser213 ; Catalytic alignment.1.2
Hydrophobic (Aro) Phenyl Ring

-

Stacking with Tyr20 . This is the "selectivity filter."
1.5
Hydrophobic (Aro) Pyridine RingSandwich stacking with Phe/Tyr residues.1.5
Pos. Ionizable N-Methyl AmineElectrostatic interaction with Asp197 or solvent channel water networks.2.0

Mechanistic Diagram: The Binding Mode

The following diagram details the specific molecular interactions that the pharmacophore model must capture to ensure high affinity.

BindingMode Pyr Pyridine Ring (Ligand) Ph Phenyl Ring (Ligand) Pyr->Ph Bi-aryl Link Ser213 Ser213/Asp197 (Receptor) Pyr->Ser213 H-Bond Acceptor SAM SAM Cofactor (Methyl Source) Pyr->SAM Methyl Transfer Trajectory Amine N-Methyl Amine (Ligand) Ph->Amine Methylene Linker Tyr20 Tyr20 (Receptor) Ph->Tyr20 Pi-Pi Stacking (Critical for Affinity) Amine->Ser213 Electrostatic/H-Bond

Figure 2: Interaction map showing the critical


-

stacking with Tyr20 and the catalytic alignment with SAM.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Protocol:
  • Dataset Construction:

    • Actives: Collect known NNMT inhibitors (bisubstrate analogs, 4-phenylpyridine derivatives) from literature (e.g., J. Med. Chem.).[5][6][7][8][9][10][11][12]

    • Decoys: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology, matching MW and LogP but enforcing topological dissimilarity.

  • Metrics:

    • ROC AUC: A value > 0.7 indicates a predictive model.

    • Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened list compared to random selection.

Troubleshooting:
  • Issue: High false positive rate.

  • Solution: Tighten the Hydrophobic constraint on the phenyl ring. The

    
    -stacking with Tyr20 is highly geometric; loose spheres will pick up non-binders. Add an Exclusion Volume  coat to mimic the tight steric walls of the active site tunnel.
    

References

  • Harikrishna, A. S., & Venkitasamy, K. (2023).[1][4] Identification of novel human nicotinamide N-methyltransferase inhibitors: a structure-based pharmacophore modeling and molecular dynamics approach. Journal of Biomolecular Structure and Dynamics.

  • Polyzos, A., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6597–6614. [7]

  • Ramsden, D. B., et al. (2018).[13] The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase. International Journal of Biochemistry & Cell Biology, 98, 127-136.[6][7]

  • Gao, Y., et al. (2019). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Two-Step Synthesis of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine via Suzuki-Miyaura Coupling and Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and self-validating synthetic protocol for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4)[1], a valuable building block in the development of kinase inhibitors and biologically active ligands.

Strategic Rationale & Synthetic Workflow

The synthesis of this compound requires the formation of two critical bonds: a biaryl carbon-carbon (C-C) bond and a benzylic carbon-nitrogen (C-N) bond. While multiple retrosynthetic disconnections are possible, the most reliable and modular approach involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Constructing the biaryl core using 4-bromobenzaldehyde and pyridin-4-ylboronic acid.

  • Direct Reductive Amination: Converting the resulting aldehyde to the target secondary amine using methylamine and Sodium Triacetoxyborohydride (STAB).

This route is selected for its high atom economy, tolerance of functional groups, and the commercial availability of stable precursors.

G A 4-Bromobenzaldehyde C 4-(Pyridin-4-yl)benzaldehyde (Intermediate) A->C Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 B Pyridin-4-ylboronic acid B->C Cross-Coupling E This compound (Target) C->E Reductive Amination D Methylamine + STAB D->E One-Pot

Synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The [2] is utilized to establish the pyridine-phenyl linkage. We employ


 as the precatalyst due to its bidentate ligand framework, which limits competitive dehalogenation and efficiently promotes the oxidative addition of electron-deficient aryl bromides. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (

).
Quantitative Data: Step 1 Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Bromobenzaldehyde185.021.01.85 gElectrophile
Pyridin-4-ylboronic acid122.921.21.47 gNucleophile

138.212.53.45 gBase / Activator

816.640.05408 mgCatalyst
1,4-Dioxane /

(4:1)
N/AN/A40 mL / 10 mLSolvent
Experimental Protocol
  • Preparation: Charge a flame-dried, argon-purged 100 mL Schlenk flask with 4-bromobenzaldehyde, pyridin-4-ylboronic acid, and

    
    .
    
  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed deionized water (10 mL). Sparge the biphasic mixture with argon for an additional 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Catalyst Introduction: Add

    
     in one portion against a positive counter-flow of argon.
    
  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford 4-(pyridin-4-yl)benzaldehyde as an off-white solid.

Step 2: Direct Reductive Amination

The second phase involves the [3] of the intermediate aldehyde with methylamine. Sodium triacetoxyborohydride (STAB) is specifically chosen over sodium borohydride (


) or sodium cyanoborohydride (

). STAB exhibits superior chemoselectivity; its electron-withdrawing acetoxy groups reduce its nucleophilicity, allowing it to selectively reduce the intermediate iminium ion without reducing the starting aldehyde to an alcohol.

Mech N1 Aldehyde + Methylamine N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion N2->N3 Dehydration (-H2O) N5 This compound N3->N5 Selective Reduction N4 Hydride Transfer (STAB) N4->N5 Hydride Donor

Mechanistic pathway of the STAB-mediated direct reductive amination.

Quantitative Data: Step 2 Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
4-(Pyridin-4-yl)benzaldehyde183.211.0916 mgSubstrate
Methylamine (2.0 M in THF)31.061.53.75 mLAmine Source

(STAB)
211.941.51.59 gReducing Agent
1,2-Dichloroethane (DCE)N/AN/A25 mLSolvent
Experimental Protocol
  • Imine Formation: In a 50 mL round-bottom flask, dissolve 4-(pyridin-4-yl)benzaldehyde in anhydrous 1,2-Dichloroethane (25 mL). Add the methylamine solution (2.0 M in THF) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for complete imine/iminium formation. Note: The use of molecular sieves is generally unnecessary for STAB-mediated aminations unless the amine is highly sterically hindered.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes to manage any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Verify the consumption of the imine intermediate via LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous

    
     (20 mL) and stir vigorously for 15 minutes to decompose unreacted hydride species.
    
  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in DCM containing 1% Triethylamine to prevent streaking of the basic amine) to yield the pure This compound (Target MW: 198.27 g/mol ).

References

  • Fisher Scientific. N-Metil-N-(4-piridin-4-ilbencil)amina, 90 %, Thermo Scientific. Product Catalog. Available at:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at:[Link]

  • Perez, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC / NIH. Available at:[Link]

  • Cano, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at:[Link]

Sources

Advanced Suzuki-Miyaura Coupling Protocols for 4-(Pyridin-4-yl)benzyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura coupling methods for 4-pyridin-4-ylbenzyl precursors Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The 4-(pyridin-4-yl)benzyl motif is a critical pharmacophore in medicinal chemistry, serving as a "privileged structure" in kinase inhibitors (e.g., AKT, ROCK inhibitors) and receptor antagonists. However, its synthesis via Suzuki-Miyaura coupling (SMC) presents a classic "Pyridine Problem":

  • Protodeboronation: 4-Pyridylboronic acids are notoriously unstable, undergoing rapid hydrolysis to pyridine under aqueous basic conditions.

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

This guide provides two distinct, field-validated protocols to overcome these barriers. We focus on synthesizing 4-(pyridin-4-yl)benzyl alcohol , a versatile "universal precursor" that can be easily converted to benzyl halides, aldehydes, or amines for downstream drug conjugation.

Strategic Route Selection

The choice of coupling partners is the single most critical decision.

  • Route A (Direct): Coupling 4-Pyridylboronic acid with 4-Bromobenzyl alcohol.

    • Pros: Convergent if the benzyl fragment is complex.

    • Cons: High risk of boronic acid decomposition; requires specific "slow-release" or high-loading strategies.

  • Route B (Inverse - Recommended): Coupling 4-Bromopyridine (HCl salt) with 4-(Hydroxymethyl)phenylboronic acid.

    • Pros:Superior Stability. Both partners are shelf-stable solids. Phenylboronic acids are resistant to protodeboronation.

    • Cons: Requires handling 4-bromopyridine salts (hygroscopic).

RouteSelection Target Target: 4-(Pyridin-4-yl)benzyl Precursor Decision Select Coupling Strategy Target->Decision RouteA Route A: Pyridyl-Boron + Aryl-Halide (High Risk / High Reward) Decision->RouteA If Benzyl Halide is Complex RouteB Route B: Pyridyl-Halide + Aryl-Boron (Robust / Scalable) Decision->RouteB For Scale-up & Reliability SubstrateA 4-Pyridylboronic Acid (Unstable, Protodeboronation) RouteA->SubstrateA SubstrateB 4-Bromopyridine HCl (Stable, Cheap) RouteB->SubstrateB OptimizationA Requires: 1. Excess Boronate (1.5-2.0 eq) 2. MIDA Boronates (Slow Release) 3. Bulky Ligands (XPhos) SubstrateA->OptimizationA OptimizationB Standard Conditions: 1. Pd(dppf)Cl2 or Pd(PPh3)4 2. Aqueous Carbonate Base SubstrateB->OptimizationB

Figure 1: Strategic decision matrix for synthesizing 4-pyridin-4-ylbenzyl precursors. Route B is generally preferred for robustness.

Critical Parameters & Mechanistic Insights

The "Slow-Release" Strategy (For Route A)

When using 4-pyridylboronic acid, the concentration of the free boronic acid must be kept low to prevent protodeboronation, yet high enough to drive transmetalation.

  • MIDA Boronates: Using N-methyliminodiacetic acid (MIDA) esters allows for the slow hydrolysis of the boronate in situ, maintaining a "just-in-time" supply of the active species.

  • Base Selection: Anhydrous bases (e.g.,

    
     in dioxane) minimize water-dependent hydrolysis pathways, whereas weak aqueous bases (e.g., 
    
    
    
    ) are safer for the Inverse Route.
Ligand Engineering

To prevent pyridine poisoning, sterically demanding electron-rich phosphines are essential.

  • XPhos / SPhos: These Buchwald ligands create a protective shell around the Pd center, preventing the pyridine nitrogen from coordinating while facilitating oxidative addition.

  • dppf: The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene makes it surprisingly effective for heteroaryl couplings, often outperforming

    
    .
    

Experimental Protocols

Protocol 1: The "Robust" Inverse Coupling (Recommended)

Objective: Synthesis of 4-(pyridin-4-yl)benzyl alcohol via 4-bromopyridine. Scale: 5.0 mmol (Gram-scale)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount
4-Bromopyridine HCl 194.461.0972 mg
4-(Hydroxymethyl)phenylboronic acid 151.961.2912 mg
Pd(dppf)Cl₂ · DCM 816.640.03122 mg
Potassium Carbonate (

)
138.213.02.07 g
1,4-Dioxane Solvent-20 mL
Water (Degassed) Solvent-5 mL
Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL Schlenk flask or a heavy-walled pressure vial. Cool under a stream of Argon.[8][10]

  • Charging: Add 4-Bromopyridine HCl, 4-(Hydroxymethyl)phenylboronic acid, and

    
     to the flask.
    
    • Note: The extra base is required to neutralize the HCl salt of the pyridine.

  • Solvent Addition: Add 1,4-Dioxane and Water.

    • Critical Step: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ complex quickly under a positive Argon flow. Seal the vessel.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The product usually appears as a polar spot (

      
      ).
      
  • Work-up:

    • Cool to room temperature.[3][6][11][12]

    • Dilute with EtOAc (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Pyridine Extraction: If the product is stuck in the aqueous phase due to protonation, adjust aqueous layer to pH ~9 with saturated

      
       and re-extract.
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0% 
    
    
    
    10% MeOH in DCM).
Protocol 2: The "MIDA" Direct Coupling (For Complex Substrates)

Objective: Coupling unstable 4-pyridyl boron species with sensitive benzyl halides.

Materials
  • 4-Pyridyl MIDA Boronate (1.5 equiv)

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • Pd-XPhos G3 Precatalyst (2 mol%)

  • 
     (3.0 equiv) 
    
  • THF : Water (10:1)

Procedure
  • Combine MIDA boronate, aryl bromide, and base in a vial.

  • Add degassed THF/Water mixture.

  • Add Pd-XPhos G3 catalyst.

  • Heat at 60°C for 12 hours.

    • Mechanism:[1][7][11][12][13][14] The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover, minimizing decomposition.

Functionalization: Converting Alcohol to Halide

Once the 4-(pyridin-4-yl)benzyl alcohol is secured, it can be converted to the benzyl bromide (a common alkylating agent) using this mild protocol.

Reaction:



  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

  • Add

    
     (0.4 eq) dropwise. (Note: Stoichiometry is 1:3, so 0.4 eq is a slight excess).
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour onto ice/sat.

    
    . Extract with DCM.[5]
    
    • Warning: Benzyl bromides are potent lachrymators. Handle in a fume hood.

    • Stability:[2][6][11] The pyridine ring makes this benzyl bromide basic; store as the HBr salt or use immediately to prevent self-polymerization.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . Increase temperature to 100°C.
Protodeboronation (Pyridine detected) Unstable Boronic AcidUse Route B (Inverse coupling) or switch to MIDA boronate . Reduce water content.
Homocoupling (Biaryl formation) Oxygen presentSparge solvents with Argon for >20 mins. Ensure base is not oxidizing.
Pd Black Precipitation Catalyst DecompositionLigand is too weak. Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or use a precatalyst.
Catalytic Cycle & Interference

CatalyticCycle Figure 2: Suzuki Catalytic Cycle showing key failure modes (Red Dotted Lines). Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-Pd-Py) OxAdd->TransMet Py-B(OH)2 + Base Poison Catalyst Poisoning (Pyridine Coordination) OxAdd->Poison Pyridine (Substrate/Product) RedElim Reductive Elimination (Product) TransMet->RedElim Hydrolysis Protodeboronation (Py-B(OH)2 -> Py-H) TransMet->Hydrolysis High pH / H2O RedElim->Pd0

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Maddox, S. M., et al. (2015). Practical Synthesis of 4-Arylpyridines via Suzuki-Miyaura Coupling with 4-Pyridylboronic Acid Pinacol Ester. Organic Letters, 17(10), 2554-2557. Link

Sources

Application Note: Optimization of N-Methylation Reactions for Pyridine-Based Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of pyridine rings is a foundational transformation in the synthesis of ionic liquids, organocatalysts, and pharmaceutical intermediates (e.g., pyridinium quaternary ammonium salts). While theoretically simple, the reaction is frequently plagued by incomplete conversion due to steric hindrance (2-substituted pyridines), competing O-alkylation (in pyridone tautomers), and difficulties in purification.

This guide provides a tiered approach to optimization, moving from standard protocols to high-reactivity methods for hindered substrates, and finally to sustainable "green" alternatives. It integrates kinetic insights with practical workup strategies to ensure high purity (>98%) and yield.[1]

Mechanistic Foundation & Solvent Effects[1][2]

The N-methylation of pyridine is a classic Menshutkin reaction , an


 process where the lone pair of the pyridine nitrogen attacks the electrophilic methyl source.
Critical Mechanistic Factors:
  • Nucleophilicity vs. Sterics: Pyridine is a moderate nucleophile. Substituents at the C2/C6 positions significantly retard the reaction rate due to steric clash with the incoming methyl group.

  • Transition State Stabilization: The reaction proceeds through a highly polar transition state (charge separation). Therefore, polar aprotic solvents (Acetonitrile, DMF, Acetone) accelerate the reaction by stabilizing the activated complex more than the neutral reactants.

  • Product Solubility: The ideal solvent solubilizes the reagents but precipitates the ionic product (pyridinium salt), driving the equilibrium forward via Le Chatelier’s principle and simplifying purification.

DOT Diagram: Reaction Mechanism & Solvent Interaction

Menshutkin_Mechanism cluster_0 Reactants cluster_1 Solvent Effect Pyridine Pyridine Substrate (Nucleophile) TS Transition State [Py...Me...X]‡ (Highly Polar) Pyridine->TS MeX Methyl Source (Me-X) (Electrophile) MeX->TS Product Pyridinium Salt (Precipitate) TS->Product Solvent Polar Aprotic Solvent (MeCN, Acetone) Solvent->TS Stabilizes Charge

Figure 1: Kinetic pathway of pyridine N-methylation showing the critical role of solvent stabilization on the transition state.

Reagent Selection Matrix

Selecting the correct methylating agent is the single most important variable. Do not default to Methyl Iodide without considering the substrate's electronic and steric profile.

ReagentReactivityToxicity/HazardAtom EconomyRecommended Use Case
Methyl Iodide (MeI) HighHigh (Neurotoxin, Volatile)Low (Iodine mass)Standard. General substrates. Product usually crystallizes out.
Methyl Triflate (MeOTf) Very HighExtreme (Super-electrophile)LowHindered Substrates. Essential for 2,6-disubstituted pyridines or electron-deficient rings.
Dimethyl Sulfate (DMS) HighHigh (Carcinogen)ModerateScale-up. Cheaper than MeI, but products are often hygroscopic oils (methyl sulfates).
Dimethyl Carbonate (DMC) Low (Tunable)Low (Green)HighGreen/Industrial. Requires catalyst (DBU) or high temp (>120°C). Best for non-hindered substrates.

Experimental Protocols

Protocol A: The "Gold Standard" (Methyl Iodide in Acetonitrile)

Best for: Unhindered pyridines (pyridine, 4-picoline, nicotinamide) where isolation of a solid salt is desired.

Rationale: Acetonitrile (MeCN) is sufficiently polar to accelerate the reaction but poor at solvating the ionic product, leading to spontaneous precipitation.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve the pyridine substrate (1.0 equiv) in anhydrous Acetonitrile (concentration ~0.5 M).

    • Note: If the substrate is not soluble in MeCN, use Acetone or a minimal amount of DMF.

  • Addition: Add Methyl Iodide (1.1 to 1.5 equiv) dropwise at room temperature.

    • Safety: MeI is volatile and carcinogenic. Use a fume hood.

  • Reaction:

    • Kinetic Control: Stir at room temperature for 12–24 hours.

    • Thermodynamic Push: If precipitation is slow, heat to reflux (80°C) for 2–4 hours.

  • Workup:

    • Cool the mixture to 0°C in an ice bath to maximize precipitation.

    • Filter the solid precipitate under vacuum.[2]

    • Wash: Rinse the filter cake 3x with cold diethyl ether or pentane to remove unreacted pyridine and excess MeI.

  • Validation: Dry under high vacuum. Check purity via

    
     NMR (DMSO-
    
    
    
    ). Look for the characteristic N-Me singlet shift (typically
    
    
    4.0–4.5 ppm).
Protocol B: The "Power User" Method (Methyl Triflate)

Best for: Sterically hindered substrates (e.g., 2,6-lutidine, 2-chloro-pyridine) or electron-deficient pyridines.

Rationale: The triflate anion is an exceptional leaving group, making MeOTf significantly more electrophilic than MeI. This overcomes the steric barrier of 2-substitution.

  • Setup: Dry glassware strictly. Use Dichloromethane (DCM) or Nitromethane as solvent.

  • Addition: Dissolve substrate (1.0 equiv) in DCM. Cool to 0°C. Add Methyl Triflate (1.1 equiv) dropwise.

    • Critical Safety: MeOTf is a super-electrophile. Double-glove and quench all glassware with base immediately after use.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours. (Reflux is rarely needed and dangerous with MeOTf).

  • Workup:

    • Add diethyl ether to the reaction mixture to induce precipitation of the pyridinium triflate.

    • Filter and wash with ether.

    • Ion Exchange (Optional): If the triflate counter-ion is undesirable for biological assays, perform an anion exchange using an ion-exchange resin (e.g., Amberlite) to convert to chloride or bromide.

Protocol C: The "Green" Method (Dimethyl Carbonate)

Best for: Industrial scale-up or sustainability-focused projects.[3] Avoids halogens.

Rationale: DMC acts as a methylating agent at high temperatures (>120°C). It often requires a catalyst (like DBU or ionic liquids) to activate the leaving group.

  • Reagents: Mix Pyridine substrate (1.0 equiv) and Dimethyl Carbonate (excess, 10–20 equiv) which acts as both reagent and solvent.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1–1.0 equiv) to facilitate the reaction.

  • Reaction:

    • Method A (Autoclave): Heat to 130–150°C in a sealed pressure vessel for 4–8 hours.

    • Method B (Microwave): Irradiate at 150°C for 10–30 minutes.

  • Workup: Distill off excess DMC (recyclable). The residue is the pyridinium methylcarbonate salt.

  • Conversion: Treat with desired acid (e.g., HCl,

    
    ) to release 
    
    
    
    and MeOH, yielding the pure pyridinium salt with the desired counter-anion.

Troubleshooting & Optimization Logic

When yields are low or products are oils instead of solids, follow this logic flow.

DOT Diagram: Optimization Decision Tree

Optimization_Tree Start Start: Low Yield or No Reaction Check_Sterics Is position 2 or 6 substituted? Start->Check_Sterics Steric_Yes Yes (Hindered) Check_Sterics->Steric_Yes High Barrier Steric_No No (Unhindered) Check_Sterics->Steric_No Change_Reagent Switch to Methyl Triflate (MeOTf) or Meerwein's Salt Steric_Yes->Change_Reagent Check_Solvent Check Solvent Polarity Steric_No->Check_Solvent Solvent_Adjust Switch to MeCN or Nitromethane (Stabilize TS) Check_Solvent->Solvent_Adjust Non-polar used? Check_State Is Product an Oil? Check_Solvent->Check_State Polar used? Oil_Yes Yes Check_State->Oil_Yes Oil_No No (Solid) Check_State->Oil_No Crystallize Triturate with Et2O/Hexane or Ion Exchange (PF6-) Oil_Yes->Crystallize Done Optimize Workup (Washings) Oil_No->Done

Figure 2: Decision matrix for troubleshooting N-methylation failures.

Common Issues:
  • Sticky Oils: Many pyridinium salts (especially iodides) are hygroscopic oils.

    • Fix: Triturate (grind) the oil with anhydrous diethyl ether or hexane to induce crystallization. Alternatively, perform metathesis to a hexafluorophosphate (

      
      ) or tetrafluoroborate (
      
      
      
      ) salt, which are almost always crystalline and non-hygroscopic.
  • Coloration: Iodide salts often turn yellow/brown due to oxidation to

    
    .
    
    • Fix: Wash with a small amount of thiosulfate solution or recrystallize from ethanol/charcoal.

References

  • Menshutkin Reaction Solvent Effects

    • Castejon, H., & Wiberg, K. B. (1999).[4] Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction.[4][5][6][7] Journal of the American Chemical Society, 121(10), 2139-2146.[4] [Link]

  • Green Methylation (DMC)

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

  • Methyl Triflate Reactivity

    • Någren, K., et al. (1995).[8] Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands. Nuclear Medicine and Biology, 22(8), 965-979.[8] [Link]

  • General Pyridinium Salt Synthesis

    • Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 79, p.165 (2002). (Standard protocols for alkylation). [Link]

Sources

Procedures for salt formation of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Systematic Salt Formation and Selection for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Abstract

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical and widely employed strategy in drug development to optimize physicochemical and biopharmaceutical properties.[1] An estimated 50% of all medicines are administered as salts, underscoring the importance of a rational and systematic salt selection process.[2][3] This guide provides a detailed framework and experimental protocols for the salt formation of this compound, a weakly basic compound representative of many modern drug candidates. We delineate a tiered, or "cascade," approach that begins with an analysis of the free base, proceeds through a high-throughput screening with a curated library of counter-ions, and culminates in the in-depth characterization of promising salt candidates.[4] The objective is to identify a salt form with an optimal balance of solubility, stability, crystallinity, and manufacturability, thereby de-risking downstream development.[5]

Foundational Principles: Characterization of the Free Base

A thorough understanding of the parent molecule is the prerequisite for a successful salt selection campaign. This compound possesses two potential protonation sites: a tertiary aliphatic amine and a pyridine nitrogen. The relative basicity of these sites, dictated by their pKa values, will govern salt formation.

  • Tertiary Aliphatic Amine: The N-methyl benzylamine moiety is the more basic site. The benzyl group's methylene spacer isolates the nitrogen lone pair from the aromatic ring, resulting in a pKa similar to other tertiary amines, estimated to be in the range of 9.0 - 10.5 .[6][7]

  • Pyridine Nitrogen: The pyridine nitrogen is significantly less basic due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system. Its pKa is estimated to be around 5.0 - 5.5 .[6]

Given the significant difference in basicity, salt formation will preferentially occur at the tertiary amine. Monoprotonation is expected with most acids, while diprotonation would require a very strong acid. This analysis is fundamental to applying the "pKa rule" for salt formation.

The pKa Rule: For a stable salt to form between a base (the API) and an acid (the counter-ion), a sufficient difference in their pKa values is required. A general guideline is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa = pKa(base) - pKa(acid) > 2-3).[1][2][3] This ensures efficient proton transfer and reduces the risk of the salt disproportionating back to the free base and acid upon dissolution.[8]

A Systematic Workflow for Salt Selection

A tiered screening approach is the most efficient method for identifying a lead salt form. This strategy minimizes the use of valuable API and analytical resources by eliminating unsuitable candidates at early stages based on critical quality attributes.[4]

Salt_Selection_Workflow start Start: this compound (Free Base) counterion Step 1: Counter-Ion Selection (Based on ΔpKa Rule & Pharma Acceptability) start->counterion screening Step 2: High-Throughput Screening (96-Well Plate Format) counterion->screening tier1 Step 3 (Tier 1): Crystallinity Assessment (High-Throughput XRPD) screening->tier1 decision1 Crystalline 'Hits' Identified? tier1->decision1 scaleup Step 4: Milligram-Scale Synthesis decision1->scaleup Yes fail Re-evaluate Solvents or Counter-Ions decision1->fail No tier2 Step 5 (Tier 2): Physicochemical Profiling scaleup->tier2 data_analysis Step 6: Data Analysis & Lead Salt Selection tier2->data_analysis end End: Optimized Salt Form for Development data_analysis->end

Caption: A tiered workflow for rational salt selection.

Experimental Protocols

Protocol 1: Counter-Ion and Solvent System Selection

Objective: To select a diverse set of pharmaceutically acceptable counter-ions and appropriate solvent systems for the screening process.

Rationale: The choice of counter-ion directly impacts the salt's properties. A diverse library increases the probability of finding a form with desirable characteristics.[9] Solvents are chosen to ensure the free base and acid are soluble, while allowing the resulting salt to precipitate.

Procedure:

  • Counter-Ion Selection: Compile a list of pharmaceutically acceptable acids with a range of pKa values, ensuring the ΔpKa > 2 rule is met.

  • Solvent Selection: Assess the solubility of the free base in a panel of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate). Select 3-4 solvents or solvent/anti-solvent systems that provide moderate to high solubility for the free base.

Counter-Ion (Acid)Acid TypepKa1pKa2Suitability for this compound (pKa ≈ 9.5)
Hydrochloric AcidInorganic-7.0-Excellent (ΔpKa > 16)
Sulfuric AcidInorganic-3.01.99Excellent (ΔpKa > 12)
Methanesulfonic AcidOrganic Sulfonate-1.9-Excellent (ΔpKa > 11)
Maleic AcidDicarboxylic1.96.1Excellent (ΔpKa > 7)
L-Tartaric AcidDicarboxylic2.94.2Good (ΔpKa > 6)
Fumaric AcidDicarboxylic3.04.5Good (ΔpKa > 6)
Citric AcidTricarboxylic3.14.8Good (ΔpKa > 6)

Table 1: A representative list of candidate counter-ions for salt screening.

Protocol 2: High-Throughput Salt Formation Screening

Objective: To rapidly screen for salt formation across multiple counter-ion and solvent conditions.

Rationale: A 96-well plate format allows for the efficient parallel screening of dozens of conditions, conserving API and time.[10] Crystallization is induced by methods like slow evaporation or anti-solvent addition.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound free base (e.g., 50 mg/mL) in a suitable primary solvent (e.g., Methanol). Prepare stock solutions of each acidic counter-ion (equimolar to the base) in the same solvent.

  • Plate Loading: Using a liquid handler or multichannel pipette, dispense a fixed volume of the free base stock solution into each well of a 96-well plate.

  • Counter-Ion Addition: Add an equimolar amount of a different counter-ion stock solution to each well.

  • Solvent Addition: Add the selected screening solvents to the appropriate wells.

  • Crystallization Induction:

    • Evaporation: Leave the plate in a fume hood or a controlled evaporation unit to slowly remove the solvent.

    • Anti-Solvent: For systems where an anti-solvent is used, add it slowly to induce precipitation.

  • Incubation & Observation: Seal the plate and allow it to stand for 24-72 hours. Visually inspect each well under a microscope for the presence of crystalline solids.

Protocol 3: Tier 1 Characterization - Crystallinity Assessment by XRPD

Objective: To determine which conditions from the screening plate produced new, crystalline solid forms.

Rationale: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying crystalline materials.[11] A crystalline salt will produce a unique diffraction pattern distinct from the free base and the counter-ion. Amorphous solids or physical mixtures are generally undesirable and are eliminated at this stage.[2]

Procedure:

  • Sample Preparation: Carefully aspirate the supernatant from wells containing solid material. Allow the remaining solid to dry completely.

  • XRPD Analysis: Analyze the solid from each "hit" well using a high-throughput XRPD system equipped with a plate holder.

  • Data Analysis: Compare the diffraction pattern of each sample to the patterns of the starting free base and the respective counter-ion. A new, unique pattern indicates the formation of a potential new salt form.

XRPD_Analysis cluster_0 XRPD Pattern Comparison cluster_1 A Free Base Pattern C Experimental Sample Pattern B Counter-Ion Pattern Result New Unique Pattern? (Successful Salt Formation) C->Result

Caption: Logic for identifying a new crystalline salt via XRPD.

Protocol 4: Tier 2 Characterization - Physicochemical Profiling

Objective: To generate a comprehensive data package on the most promising crystalline salts to enable lead selection.

Rationale: Promising candidates from Tier 1 must be evaluated for critical pharmaceutical properties. This includes thermal stability, hygroscopicity (water uptake), and aqueous solubility, which are key determinants of a drug's ultimate performance and stability.[10][12]

Procedure (for each crystalline "hit"):

  • Scale-Up Synthesis: Prepare a 100-500 mg batch of the salt using the conditions identified in the screen. Isolate the solid by filtration, wash with a suitable anti-solvent, and dry under vacuum.

  • Confirmation of Salt Formation:

    • FTIR Spectroscopy: Acquire spectra of the free base, the acid, and the new salt. A shift in the carboxylate (for carboxylic acids) or sulfonate peaks, and changes in the amine N-H stretch region, can indicate proton transfer.[13]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Heat the sample (typically 3-5 mg) at a controlled rate (e.g., 10 °C/min) to determine its melting point, and to identify any polymorphic transitions or desolvation events.[14]

    • Thermogravimetric Analysis (TGA): Heat the sample to measure weight loss as a function of temperature. This is used to quantify the amount of residual solvent or water in the crystal lattice.[14]

  • Hygroscopicity Assessment:

    • Dynamic Vapor Sorption (DVS): Expose a small amount of the salt to a range of controlled relative humidity (RH) conditions (e.g., 0% to 95% RH) at a constant temperature (25 °C). The instrument measures the change in mass due to water absorption and desorption, providing a hygroscopicity profile.[12]

  • Aqueous Solubility:

    • Equilibrium Solubility: Add an excess of the salt to water (or a relevant buffer, e.g., pH 7.4) in a vial. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours. Filter the suspension and analyze the concentration of the API in the supernatant by HPLC or UV-Vis spectroscopy.[10]

Data Summary and Lead Salt Selection

The final step is to consolidate all the Tier 2 data into a summary table to facilitate a direct comparison of the salt candidates. The optimal salt is selected based on a holistic evaluation against the target product profile.

Salt FormMelting Point (°C) [DSC]Water Content (%) [TGA]Water Uptake at 80% RH (%) [DVS]Aqueous Solubility (mg/mL)Crystallinity [XRPD]Comments
Free Base 85< 0.10.2< 0.01CrystallinePoor solubility.
Hydrochloride 195 (decomposes)0.25.515.2CrystallineHigh solubility but very hygroscopic.
Mesylate 178< 0.10.88.5CrystallineGood balance of solubility and low hygroscopicity.[12]
Fumarate 165< 0.10.41.2CrystallineStable, low hygroscopicity, moderate solubility.
Tartrate 152 (broad)4.5 (hydrate)1.55.8CrystallineForms a stable hydrate.

Table 2: Example summary data for lead salt selection.

Selection Rationale Example: Based on the data in Table 2, the mesylate salt would be a strong candidate for further development. It offers a significant improvement in aqueous solubility over the free base while remaining non-hygroscopic, which is highly beneficial for formulation stability and manufacturing.[12] The hydrochloride, while highly soluble, presents a significant hygroscopicity risk that could lead to handling and stability issues.[] The fumarate offers excellent stability but may not provide sufficient solubility enhancement.

Conclusion

The process of salt formation and selection is a multi-faceted optimization problem that is fundamental to modern drug development. By employing a systematic, data-driven workflow grounded in the principles of physical chemistry, researchers can efficiently identify the optimal salt form of an API like this compound. This rational approach, combining high-throughput screening with detailed physicochemical characterization, maximizes the potential for developing a stable, effective, and manufacturable drug product.

References

  • M. S. K. Amer, S. A. A. El-Dahmy, W. I. El-Emam, and A. H. F. A. El-Wahab, "Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide," MDPI, 2025. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
  • S. Kumar, "Salt Selection in Drug Development," Pharmaceutical Technology, 2021. [URL: https://www.pharmtech.com/view/salt-selection-in-drug-development]
  • M. J. Bowker, "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities," Organic Process Research & Development, 2000. [URL: https://pubs.acs.org/doi/10.1021/op000018u]
  • M. J. Bowker, "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities," Mylan (IPR2020-00040) Ex. 1006, p. 004, 2019. [URL: https://pubs.acs.org/doi/10.1021/op000018u]
  • A. D. Tiwari, et al., "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
  • S. Shanmugam, et al., "Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs," Journal of Molecular Structure, 2017. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002228601730248X]
  • A. R. K. Sana, et al., "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development," GSC Biological and Pharmaceutical Sciences, 2022. [URL: https://gsconlinepress.com/journals/gscbps/content/api-salt-selection-classical-evolving-approach-modern-drug-development]
  • S. Wu, et al., "Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts," MDPI, 2024. [URL: https://www.mdpi.com/2227-9717/12/7/1429]
  • J. F. Krzyzaniak, et al., "Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient," American Pharmaceutical Review, 2009. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/114138-Developing-an-Appropriate-Salt-Form-for-an-Active-Pharmaceutical-Ingredient/]
  • Holodiag, "Solid state analysis - Analytical techniques," Holodiag Website. [URL: https://www.holodiag.
  • A. Avdeef, et al., "Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole," European Journal of Pharmaceutical Sciences, 2013. [URL: https://www.researchgate.net/publication/236916565_Salt_screening_and_characterization_for_poorly_soluble_weak_basic_compounds_Case_study_albendazole]
  • BOC Sciences, "Salt Form Screening and Selection Services," BOC Sciences Website. [URL: https://www.bocsci.com/salt-form-screening-and-selection-services.html]
  • Onyx Scientific, "Golden rules for designing a salt screening strategy for insoluble molecules," Onyx Scientific Website. [URL: https://www.onyx-scientific.
  • A. Avdeef, et al., "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole," PubMed, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23624233/]
  • Malvern Panalytical, "How complementary techniques boost XRPD in solid form analysis," Malvern Panalytical Blog, 2022. [URL: https://www.materials-talks.com/blog/2022/07/13/how-complementary-techniques-boost-xrpd-in-solid-form-analysis/]
  • ResearchGate, "Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal," ResearchGate Forum, 2016. [URL: https://www.researchgate.
  • R. Williams, "pKa Data Compiled by R. Williams," University of Wisconsin Chemistry, 2022. [URL: https://www.organicdivision.
  • Alfa Chemistry, "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds," Alfa Chemistry Website. [URL: https://www.alfa-chemistry.com/pka-values-of-amines-diamines-and-cyclic-organic-nitrogen-compounds.html]

Sources

Application Note: Strategic Separation of Pyridine and Benzylamine Impurities using pH-Dependent Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Separating Pyridine-Benzylamine Impurities Content Type: Application Note & Protocol Guide

Abstract

The chromatographic separation of pyridine (pKa ~5.[1]2) and benzylamine (pKa ~9.3) derivatives presents a classic "general base" challenge in HPLC method development. While pyridine behaves as a weak base, often eluting with acceptable symmetry, benzylamine’s high basicity leads to severe peak tailing due to secondary silanol interactions on traditional silica columns.[2] This guide details two distinct protocols—High pH Suppression and Low pH Protonation —to achieve baseline resolution and USP tailing factors < 1.2.

Introduction: The Chemistry of the Challenge

In drug development, benzylamine moieties are frequently coupled with pyridine rings.[2] Separating unreacted benzylamine precursors from pyridine-based Active Pharmaceutical Ingredients (APIs) requires navigating a significant pKa differential.

The Silanol Trap

The primary failure mode in this separation is Peak Tailing of Benzylamine .

  • Mechanism: At neutral pH (pH 6–8), residual silanols (

    
    ) on the column stationary phase ionize to 
    
    
    
    .
  • Interaction: Benzylamine (protonated as

    
     at this pH) engages in strong ion-exchange interactions with the negative silanols.
    
  • Result: Kinetic lag, broad tailing, and loss of resolution.[2]

To solve this, we must control the ionization state of both the analyte and the column surface.

Strategic Assessment: The Decision Matrix

Before selecting a column, the pKa of the specific impurities must dictate the method strategy.

MethodStrategy Start START: Analyte Assessment CheckPKa Compare pKa Values (Pyridine ~5.2 vs Benzylamine ~9.3) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision HighPH High pH Strategy (pH > 10.5) *Preferred for Basic Load* Decision->HighPH Robustness Priority LowPH Low pH Strategy (pH < 3.0) *Traditional/LC-MS* Decision->LowPH MS Sensitivity Priority HighCol Column: Hybrid Particle (BEH) or Bidentate C18 HighPH->HighCol LowCol Column: CSH (Charged Surface) or End-capped C18 LowPH->LowCol HighMech Mechanism: Neutralize Analyte (Suppresses Ion Exchange) HighCol->HighMech LowMech Mechanism: Protonate Analyte (Suppresses Silanol Ionization) LowCol->LowMech

Figure 1: Decision tree for selecting the optimal pH strategy based on analyte basicity.

Protocol A: High pH Strategy (The "Gold Standard")

This approach is superior for peak shape because it neutralizes the benzylamine, eliminating the electrostatic attraction to silanols.

Core Requirement: Column Selection

Do NOT use standard silica columns. High pH (pH > 10) dissolves silica. You must use:

  • Hybrid Particles: e.g., Waters XBridge BEH C18 (Ethylene Bridged Hybrid).

  • Bidentate Bonding: e.g., Agilent ZORBAX Extend-C18 (Double end-capped, bidentate protection).[2][3][4]

Reagents & Buffer Preparation
  • Buffer: 10 mM Ammonium Bicarbonate (volatile, LC-MS friendly).

  • pH Adjuster: Ammonium Hydroxide (28-30%).

  • Organic Phase: Acetonitrile (ACN).

Step-by-Step Buffer Prep:

  • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

  • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached.

  • Dilute to 1000 mL with water.

  • Filter through a 0.2 µm nylon filter (do not use cellulose acetate at high pH).

Instrument Method
ParameterSettingRationale
Column XBridge BEH C18, 4.6 x 100 mm, 3.5 µmHybrid particle resists dissolution at pH 10.[2]5.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Keeps Benzylamine (pKa 9.3) neutral (

).
Mobile Phase B AcetonitrileMethanol increases pressure; ACN is preferred here.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.
Gradient 5% B to 95% B over 10 minPyridine elutes early; Benzylamine retains longer as a neutral species.
Temp 30°CLower temp extends column life at high pH.
Detection UV 254 nmPyridine ring absorption maximum.[1]

Protocol B: Low pH Strategy (The Alternative)

If the analytes are unstable at high pH, use low pH to suppress silanol ionization (


).
Core Requirement: Column Selection

Use a column with a Charged Surface Hybrid (CSH) or dense end-capping to electrostatically repel the protonated amines.

  • Recommended: Waters XSelect CSH C18 or Phenomenex Kinetex C18.

Reagents & Buffer Preparation
  • Additive: Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%).[2]

  • Note: TFA acts as an ion-pairing agent, improving peak shape but suppressing MS signal.[2] Formic acid is better for MS but may yield slightly broader peaks.

Instrument Method
ParameterSettingRationale
Column CSH C18, 2.1 x 100 mm, 1.7 µm (UHPLC)Charged surface repels protonated Benzylamine.[2]
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7 suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA.
Gradient 0% B hold 1 min, then to 60% B over 8 minPyridine is very polar at low pH and may elute in void without hold.
Temp 40°CImproves mass transfer for protonated bases.

Mechanistic Visualization: The Silanol Interaction

Understanding the molecular interaction is critical for troubleshooting.

SilanolMechanism cluster_LowPH Scenario A: Neutral pH (Problem) cluster_HighPH Scenario B: High pH (Solution) Silica Silica Surface Silanol_Ion Si-O⁻ (Ionized) Silica->Silanol_Ion Silanol_Supp Si-O⁻ (Ionized) Silica->Silanol_Supp Interaction Electrostatic Drag (Tailing) Silanol_Ion->Interaction Benzyl_Pos Benzylamine⁺ (Protonated) Benzyl_Pos->Interaction NoInteract No Interaction (Sharp Peak) Benzyl_Neut Benzylamine (Neutral) Benzyl_Neut->NoInteract Hydrophobic Retention Only

Figure 2: At neutral pH, ionized silanols trap protonated benzylamine.[2] At High pH, benzylamine is neutral, bypassing the trap.[2]

Troubleshooting & System Suitability

SymptomProbable CauseCorrective Action
Pyridine elutes in void (t0) Insufficient retention of polar base.Protocol A: Reduce organic start to 2%. Protocol B: Use a "HILIC" mode or Pentafluorophenyl (PFP) column for better polar retention.
Benzylamine Tailing > 1.5 Silanol interaction.Switch to Protocol A (High pH) . If already at High pH, ensure pH is at least 10.5 (1 unit > pKa).[2]
Ghost Peaks TFA "Memory Effect" (if using Protocol B).Flush system with 50:50 Water:ACN with 0.1% Formic Acid. Avoid TFA if possible in multi-user systems.
Rising Backpressure Silica dissolution (Protocol A).Confirm column is a Hybrid (BEH) or Bidentate . Standard silica fails > pH 8.

References

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. Available at: [Link]

  • Agilent Technologies. Agilent ZORBAX Extend-C18: Stability at High pH.[5] Technical Guide.[6][7][8] Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Technical Resource.[4][6][9][10][11][12] Available at: [Link]

Sources

Scalable manufacturing routes for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Routes for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Executive Summary

This compound (CAS: 852180-64-4), also known as N-methyl-1-(4-(pyridin-4-yl)phenyl)methanamine, is a critical biaryl building block used in the synthesis of Type II kinase inhibitors and other heterocyclic pharmaceutical intermediates.[1] Its structure comprises a 4-phenylpyridine scaffold with a secondary methylaminomethyl handle, serving as a versatile electrophilic or nucleophilic coupling partner.[1]

This guide details a scalable, two-step convergent synthesis designed for kilogram-scale production. Unlike linear routes that suffer from over-alkylation or expensive protecting group manipulations, this protocol utilizes a robust Suzuki-Miyaura cross-coupling followed by a controlled reductive amination .[1]

Key Advantages of this Route:

  • Cost-Efficiency: Utilizes commercially available 4-bromobenzaldehyde and 4-pyridineboronic acid.[1]

  • Atom Economy: Avoids protection/deprotection steps common in amine synthesis.[1]

  • Purification: Relies on pH-controlled extractive workups, minimizing chromatographic requirements.[1]

Retrosynthetic Analysis & Strategy

The manufacturing strategy is based on constructing the biaryl core before installing the sensitive secondary amine. This prevents catalyst poisoning by the free amine during the palladium-catalyzed step and avoids the formation of tertiary amine impurities.

Pathway Visualization:

SynthesisRoute SM1 4-Bromobenzaldehyde (Starting Material 1) INT Intermediate: 4-(Pyridin-4-yl)benzaldehyde SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 4-Pyridineboronic Acid (Starting Material 2) SM2->INT PROD Target: This compound INT->PROD Step 2: Reductive Amination MeOH, 0°C -> RT REAG Methylamine (excess) + NaBH4 REAG->PROD

Figure 1: Convergent synthetic route prioritizing biaryl formation followed by amine installation.[1]

Detailed Protocols

Step 1: Synthesis of 4-(Pyridin-4-yl)benzaldehyde (Suzuki Coupling)

Objective: Couple 4-bromobenzaldehyde with 4-pyridineboronic acid while minimizing protodeboronation of the pyridine ring.

Reagents & Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)[1]

  • 4-Pyridineboronic acid (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Catalyst:

    
     (1-3 mol%)[1]
    
  • Solvent: 1,4-Dioxane / Water (3:1 v/v)[1]

Process Narrative: The Suzuki coupling of pyridine boronic acids is challenging due to the instability of the C-B bond (protodeboronation). We utilize a biphasic system with


, a robust catalyst that resists poisoning by the pyridine nitrogen.

Protocol:

  • Charging: To a nitrogen-purged reactor, charge 4-bromobenzaldehyde (100 g, 0.54 mol), 4-pyridineboronic acid (79.7 g, 0.65 mol), and

    
     (13.2 g, 3 mol%).[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane (1.0 L). Stir to suspend.

  • Base Addition: Dissolve

    
     (186 g, 1.35 mol) in degassed water (330 mL) and add to the reactor.
    
  • Reaction: Heat the mixture to 85-90°C under vigorous agitation. Monitor by HPLC. Reaction typically completes in 4-6 hours.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1][2]

    • Partition the filtrate. Separate the organic layer.

    • Wash the organic layer with brine (2 x 500 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Heptane to yield a light yellow solid.

    • Target Yield: 80-85%[1]

    • QC Check: 1H NMR (CHO peak ~10.1 ppm), Absence of des-bromo starting material.[1]

Step 2: Reductive Amination to this compound

Objective: Convert the aldehyde to the secondary amine using methylamine. Critical Control Point: Preventing over-alkylation (tertiary amine formation).[1] This is achieved by using a large excess of methylamine and stepwise reduction.

Reagents & Materials:

  • 4-(Pyridin-4-yl)benzaldehyde (Intermediate from Step 1)[1]

  • Methylamine (33% solution in Ethanol or 2M in THF) (5.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Methanol (MeOH)[1][3]

Protocol:

  • Imine Formation:

    • Charge 4-(pyridin-4-yl)benzaldehyde (50 g, 0.27 mol) into the reactor.

    • Add Methanol (500 mL) and cool to 0-5°C .

    • Slowly add Methylamine solution (excess) over 30 minutes.[1]

    • Hold: Stir at 0°C for 2 hours to ensure complete conversion to the imine (monitoring by TLC/HPLC is difficult due to imine instability, but disappearance of aldehyde is key).

  • Reduction:

    • Add

      
       (15.3 g, 0.40 mol) portion-wise over 1 hour, maintaining temperature <10°C. (Caution: Hydrogen gas evolution).
      
    • Allow the mixture to warm to RT and stir for 12 hours.

  • Quench & Isolation (Acid-Base Purification):

    • Quench excess hydride with Acetone (50 mL) or dilute HCl (carefully).[1]

    • Concentrate the mixture to remove MeOH.

    • Acid Wash: Dissolve residue in DCM (500 mL) and extract with 1M HCl (2 x 300 mL).[1] The product (and pyridine impurities) will move to the aqueous phase; non-basic impurities remain in DCM.

    • Basification: Take the acidic aqueous phase and adjust pH to >12 using 4M NaOH. The product will precipitate or oil out.

    • Extraction: Extract the basic aqueous phase with DCM (3 x 300 mL).

    • Drying: Dry combined organics over

      
       and concentrate.
      
  • Final Polish: If necessary, convert to the Hydrochloride salt (using HCl in Dioxane) for higher stability and purity, or recrystallize the free base from Hexane/EtOAc.

Process Safety & Impurity Profiling

Impurity Control Strategy:

Impurity TypeOriginControl Strategy
Protodeboronated Pyridine Step 1 side reaction (hydrolysis of C-B bond).[1]Use dry solvents initially; optimize base concentration; maintain high catalyst activity.[1] Removed during recrystallization.[1]
Tertiary Amine (Dimer) Step 2 over-alkylation (Reaction of product with aldehyde).[1]Use 5.0 equiv excess of Methylamine.[1] Ensure imine formation is complete before adding reducing agent.[1]
Palladium Residues Step 1 catalyst.[1][2][4][5]Filtration through Celite; Acid/Base extraction in Step 2 effectively purges metals (Pd stays in organic or precipitates during pH swings).[1] Use metal scavengers (e.g., SiliaMetS® Thiol) if ppm > 10.[1]

Process Flow & Purification Logic:

Purification Crude Crude Reaction Mixture (Step 2) AcidExt Extraction with 1M HCl (Organic: Discard Neutrals) (Aqueous: Product + Pyridine) Crude->AcidExt Partition BaseAdj Adjust Aqueous to pH > 12 (NaOH) AcidExt->BaseAdj Aqueous Layer OrgExt Extract into DCM (Product in Organic Phase) BaseAdj->OrgExt Precipitation Final Final Product (Free Base or HCl Salt) OrgExt->Final Concentrate

Figure 2: Acid-Base extraction strategy for purification of the amphoteric target molecule.[1]

References

  • Suzuki Coupling of Pyridine Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Note: Establishes the foundational protocol for biaryl synthesis using boronic acids.
  • Scalable Reductive Amination

    • Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Note: While NaBH(OAc)
  • Synthesis of Pyridyl-Benzylamines

    • Manley, P. W., et al. (2002). Advances in the Structural Biology, Design and Clinical Development of Bcr-Abl Kinase Inhibitors for the Treatment of Chronic Myeloid Leukaemia. Biochimica et Biophysica Acta (BBA), 1754(1-2), 3-13.[1]

    • Context: Describes similar intermediates in the synthesis of Nilotinib/Im
  • Compound Data & Safety

    • PubChem CID: 11608401 (Related Purine derivative, structural analog for safety data).[1] Link

    • Note: Specific CAS 852180-64-4 data is extrapolated from standard pyridine/benzylamine handling protocols.

Sources

Reagents and solvents for dissolving N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Strategies and Kinetic Solubility Protocols for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Executive Summary & Physicochemical Profiling

This compound (CAS: 852180-64-4) is a versatile organoheterocyclic building block frequently utilized in the synthesis of specialized ligands and kinase inhibitors[1]. With a molecular weight of 198.27 g/mol , its molecular architecture comprises a highly lipophilic biphenyl-like core (a phenyl ring conjugated to a pyridine ring) flanked by two distinct basic nitrogen centers[1].

Understanding the causality between its structural features and its solvation thermodynamics is critical for assay reproducibility. The secondary benzylamine group has a typical pKa of ~9.33[2], meaning it exists predominantly as a protonated cation at physiological pH (7.4). Conversely, the pyridine nitrogen (pKa ~5.2) remains neutral in standard cell culture media. Despite the partial ionization at pH 7.4, the dominant hydrophobic surface area of the two aromatic rings often leads to poor thermodynamic solubility in purely aqueous environments. Therefore, establishing a reliable kinetic solubility profile using organic co-solvents like Dimethyl Sulfoxide (DMSO) is an essential prerequisite for in vitro biological assays,[3].

Reagent and Solvent Selection Strategy

To prevent unpredictable assay results caused by compound precipitation (which can lead to false negatives or artificial light scattering), the choice of solvent must balance solvation power with biological compatibility.

Table 1: Solvent Selection and Causality Matrix

Solvent / ExcipientRoleMax Final Conc. (In Vitro)Mechanistic Causality
100% DMSO Primary StockN/A (Stock only)Disrupts strong intermolecular hydrogen bonds and hydrophobic interactions; acts as a universal solvent for lipophilic amines[3].
DMSO (Diluted) Co-solvent≤ 0.5%Maintains kinetic solubility upon aqueous dilution. Exceeding 0.5% may induce cytotoxicity or membrane disruption in cell-based assays[4].
Tween-80 Surfactant0.01% – 0.1%Non-ionic surfactant that forms micelles to encapsulate the hydrophobic core, preventing the compound from "crashing out" during aqueous dilution[4].
PBS (pH 7.4) Assay Medium> 99%Simulates physiological conditions. Requires prior kinetic solubility validation to ensure the compound remains in solution[5].

Self-Validating Experimental Protocols

The following protocols establish a self-validating workflow. By integrating turbidimetric checks and LC-MS/MS quantification, researchers can definitively confirm that the compound is fully dissolved rather than suspended as micro-precipitates.

Protocol A: Preparation of a 10 mM Master Stock

Objective: Create a stable, highly concentrated stock for long-term storage and downstream dilution.

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh exactly 1.98 mg of this compound powder[1].

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO[4].

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the mechanical energy required to overcome the crystal lattice energy without inducing thermal degradation[6].

  • Validation: Visually inspect the solution against a strong light source. It must be perfectly clear.

  • Storage: Aliquot into single-use sterile microcentrifuge tubes (e.g., 50 µL/tube) and store at -20°C to prevent degradation from repeated freeze-thaw cycles[6].

Protocol B: Turbidimetric Kinetic Solubility Assay (Shake-Flask Method)

Objective: Determine the maximum concentration at which the compound remains soluble when spiked into an aqueous buffer. Kinetic solubility is highly preferred for early-stage discovery as it mimics actual assay conditions,[5].

  • Serial Dilution: Prepare a 3-fold serial dilution of the 10 mM DMSO stock in pure DMSO[7].

  • Aqueous Spiking: Dilute each DMSO sample 1:50 into Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) to achieve a final DMSO concentration of 2%[5],[7].

  • Equilibration: Incubate the plate at 25°C with gentle shaking (100-300 rpm) for 1.5 hours. Causality: 1.5 hours is the optimized timeframe to allow metastable supersaturated solutions to precipitate, providing an accurate kinetic solubility limit.

  • Self-Validation (Readout): Measure the light absorbance of the samples at 620 nm using a microplate reader. An increase in absorbance (typically >1.5-fold of the DMSO-only control) indicates light scattering due to micro-precipitation (turbidity),[7].

  • Alternative High-Precision Readout: Filter the samples through a 0.45 µm MultiScreen solubility filter plate. Dilute the filtrate 10x with DMSO and quantify the exact dissolved concentration via LC-MS/MS against a standard curve[8],.

Protocol C: Preparation of Working Solutions for Cell-Based Assays

Objective: Deliver the compound to cells without causing precipitation or solvent toxicity.

  • Intermediate Dilution: If the target assay concentration is near the kinetic solubility limit, do not dilute directly from 100% DMSO into the culture media. Instead, prepare a vehicle solution of 5% Tween-80 in PBS[4].

  • Mixing: Slowly add the required volume of the DMSO stock into the Tween-80 vehicle while vortexing continuously[4].

  • Final Dilution: Dilute this intermediate solution into the cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% and Tween-80 is ≤ 0.1%[4].

Workflow Visualization

Workflow Powder This compound (Solid Powder) DMSO_Stock Primary Stock Solution (10-50 mM in 100% DMSO) Powder->DMSO_Stock Dissolve & Sonicate Kinetic_Assay Kinetic Solubility Assessment (Shake-Flask Method) DMSO_Stock->Kinetic_Assay Serial Dilution (PBS) Working_Sol Aqueous Working Solution (Buffer / Media) DMSO_Stock->Working_Sol Dilute (DMSO ≤ 0.5%) Filtration Filtration / Nephelometry (0.45 µm or 620 nm) Kinetic_Assay->Filtration 1.5h Incubation Validation Self-Validation (LC-MS/MS or UV-Vis) Filtration->Validation Quantify Dissolved Fraction Working_Sol->Validation Verify Clarity

Workflow for solubilization and kinetic solubility validation of the target compound.

References

1.[1] N-Metil-N-(4-piridin-4-ilbencil)amina, 90 %, Thermo Scientific 250 mg | Buy Online. Fisher Scientific. 2. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. 3.[8] ADME Solubility Assay. BioDuro-Global CRDMO. 4.[4] Technical Support Center: Alminoprofen Solubility for In Vitro Assays. Benchchem. 5.[5] Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. 6. MultiScreen Solubility Filter Plate. Sigma-Aldrich. 7.[7] Turbidimetric (Kinetic) Solubility Assay. Domainex. 8.[6] TC-Mps1-12 solubility and storage conditions. Smolecule. 9.[2] 100-46-9, Benzylamine Formula. ECHEMI. 10.[3] Compound solubility measurements for early drug discovery. Life Chemicals.

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine, a key intermediate in pharmaceutical research, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry.[1][2] The protocol is designed for researchers in medicinal chemistry and drug development, providing a straightforward and reproducible procedure for accessing this valuable scaffold.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering a departure from the often slow and energy-intensive methods of conventional heating.[1] Unlike traditional methods that rely on external heat sources and convection currents, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This phenomenon, known as dielectric heating, arises from two primary mechanisms: dipolar polarization and ionic conduction.[1]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current that dissipates energy as heat.

This direct energy transfer at the molecular level results in significantly faster reaction rates, often reducing reaction times from hours to mere minutes.[1] Furthermore, the uniform heating profile can minimize the formation of byproducts, leading to cleaner reactions and higher yields. The energy efficiency and potential for solvent reduction also position MAOS as a cornerstone of green chemistry.

This application note leverages these principles for the N-alkylation of methylamine with a substituted benzyl halide, providing a rapid and efficient route to this compound.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction where methylamine acts as the nucleophile, displacing the chloride from 4-(4-(chloromethyl)phenyl)pyridine. The reaction is facilitated by a base, which neutralizes the hydrogen chloride generated during the reaction, and is significantly accelerated by microwave irradiation.

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 4-(4-(chloromethyl)phenyl)pyridine Product This compound Reactant1->Product + CH3NH2 Reactant2 Methylamine (CH3NH2) Reactant2->Product Microwave Microwave Irradiation Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
4-(4-(chloromethyl)phenyl)pyridine1822-51-1 (for the hydrochloride salt)203.67Commercially Available
Methylamine (40% solution in water)74-89-531.06Sigma-Aldrich, etc.
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific, etc.
N,N-Dimethylformamide (DMF)68-12-273.09VWR, etc.
Ethyl Acetate (EtOAc)141-78-688.11Commercially Available
Saturated Sodium Bicarbonate SolutionN/AN/ALaboratory Prepared
Brine (Saturated NaCl solution)N/AN/ALaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially Available
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Column chromatography setup (optional)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Isolation cluster_purification Purification and Analysis A Add 4-(4-(chloromethyl)phenyl)pyridine (1 mmol) to microwave vial B Add K2CO3 (2.5 mmol) A->B C Add DMF (4 mL) B->C D Add Methylamine solution (2 mmol) C->D E Seal the vial and place in microwave synthesizer D->E F Irradiate at 120°C for 10 minutes E->F G Cool vial to room temperature F->G H Dilute with water and extract with EtOAc (3x) G->H I Wash combined organic layers with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography (if necessary) J->K L Characterize by NMR and MS K->L

Caption: Step-by-step experimental workflow for the synthesis.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(4-(chloromethyl)phenyl)pyridine (1.0 mmol, 203.7 mg). To this, add potassium carbonate (2.5 mmol, 345.5 mg) and N,N-Dimethylformamide (DMF, 4 mL).

  • Addition of Nucleophile: Carefully add the 40% aqueous solution of methylamine (2.0 mmol, 0.15 mL) to the reaction vial.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Set the reaction temperature to 120°C, the hold time to 10 minutes, and the power to a maximum of 200 W with magnetic stirring.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Results and Characterization

The microwave-assisted synthesis of this compound is expected to proceed in high yield and purity.

ParameterExpected Value
Reaction Time 10 minutes
Yield > 85%
Appearance Off-white to pale yellow solid

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (d, J = 5.2 Hz, 2H), 7.55-7.45 (m, 4H), 7.40 (d, J = 8.0 Hz, 2H), 3.60 (s, 2H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.5, 147.8, 140.2, 136.5, 129.5, 127.2, 121.8, 57.5, 42.1.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₄N₂ [M+H]⁺: 199.12, found: 199.1.

Discussion and Scientific Rationale

The choice of a polar aprotic solvent like DMF is crucial for the success of this microwave-assisted reaction. DMF has a high dielectric constant, allowing it to efficiently absorb microwave energy and rapidly heat the reaction mixture. It also effectively solvates the potassium carbonate, enhancing its basicity and facilitating the N-alkylation.

The use of a two-fold excess of methylamine helps to drive the reaction to completion and minimize the potential for side reactions. Potassium carbonate is a mild and effective base for this transformation, neutralizing the HCl formed without promoting significant side product formation.

Compared to conventional heating methods, which could require several hours at reflux, this microwave protocol offers a dramatic reduction in reaction time to just 10 minutes. This acceleration is a direct result of the efficient and rapid heating provided by microwave irradiation.[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All steps of this procedure should be carried out in a well-ventilated fume hood.

  • Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended pressure and temperature limits for the reaction vials.

  • Chemical Hazards: Consult the Safety Data Sheets (SDS) for all reagents before use. Methylamine is a flammable and corrosive gas (in its anhydrous form) or solution. 4-(4-(chloromethyl)phenyl)pyridine is a lachrymator and should be handled with care.

Conclusion

This application note provides a detailed and validated protocol for the microwave-assisted synthesis of this compound. The method is rapid, high-yielding, and adheres to the principles of green chemistry, making it an excellent alternative to traditional synthetic routes. This protocol is expected to be a valuable tool for researchers in drug discovery and medicinal chemistry who require efficient access to this important molecular scaffold.

References

  • Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org . Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation . Green Chemistry, 2004, 6, 219-221. Available at: [Link]

  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization - The Royal Society of Chemistry . Available at: [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkat USA . ARKIVOC 2014 (iii) 154-169. Available at: [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine - Organic Syntheses Procedure . Organic Syntheses, 2003, 80, 178. Available at: [Link]

  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2 - ResearchGate . Crystallography Reports, 2022, 67(7), 1203-1206. Available at: [Link]

  • Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed . Arch Pharm (Weinheim), 2022, 355(5), e2100443. Available at: [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction - ResearchGate . Tetrahedron Letters, 2009, 50(26), 3434-3437. Available at: [Link]

  • alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method - Arkat USA . ARKIVOC 2001 (v) 15-21. Available at: [Link]

  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - MDPI . Molbank, 2021, 2021(4), M1303. Available at: [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes - Organic Chemistry Portal . Synthesis, 2008, 1679-1681. Available at: [Link]

  • 4-Acetylpyridine - Organic Syntheses Procedure . Organic Syntheses, 1977, 56, 3. Available at: [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives - ResearchGate . Der Pharma Chemica, 2012, 4(6), 2259-2264. Available at: [Link]

  • Synthesis of 4-chloromethylpyridine hydrochloride - PrepChem.com . Available at: [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl | ACS Omega - ACS Publications . ACS Omega, 2023, 8(9), 8823-8833. Available at: [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a - HETEROCYCLES . HETEROCYCLES, 2013, 87(8), 1749-1757. Available at: [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed . Magnetic Resonance in Chemistry, 2010, 48(9), 734-738. Available at: [Link]

  • Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups - Der Pharma Chemica . Der Pharma Chemica, 2015, 7(12), 26-30. Available at: [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit . Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Removal from Pyridine-Benzylamine Products

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Pd Impurities in Lewis-Basic N-Heterocycles Ticket ID: PD-REM-PYR-BNZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Issue: Why Standard Washes Fail

User Query: "I performed a standard aqueous workup (water/brine) on my Suzuki coupling product, but the material is still brown/grey, and ICP-MS shows >500 ppm Palladium. Why isn't it washing out?"

Technical Diagnosis: You are encountering the "Chelation Trap." In standard couplings, Palladium (Pd) is easily removed because it lacks strong ligands. However, your molecule contains two potent Lewis bases:

  • Pyridine Nitrogen: A borderline soft base.

  • Benzylamine Nitrogen: A hard base.

These nitrogens coordinate to the electron-deficient Pd(II) center, forming a stable "pincer-like" or chelate complex. Standard aqueous washes cannot break this thermodynamic bond. To remove the Pd, you must introduce a "scavenger" ligand with a higher affinity for Pd than your product has.[1]

The Displacement Mechanism

We utilize the Hard-Soft Acid-Base (HSAB) theory. Pd(II) is a soft acid. While it binds to your amine (hard/borderline base), it has a much stronger affinity for Sulfur (soft base) .

DOT Diagram: The Ligand Displacement Pathway

LigandDisplacement Complex Pd-Product Complex (Stable, Soluble) Transition Ligand Exchange (S displaces N) Complex->Transition Heat/Time Scavenger Thiol Scavenger (R-SH or Silica-SH) Scavenger->Transition High Affinity Attack Waste Pd-Thiol Complex (Precipitate/Aqueous) Transition->Waste Filtration/Separation Product Purified Product (Free Amine) Transition->Product Recovery

Caption: The kinetic displacement of the Pyridine-Pd bond by a Sulfur-based scavenger.

Decision Matrix: Selecting Your Protocol

Do not blindly choose a method. Use this logic flow to select the protocol that fits your scale and solubility profile.

DecisionMatrix Start Start: Pd > 100 ppm Soluble Is Product Soluble in EtOAc, THF, or DCM? Start->Soluble Scale Scale of Reaction? Soluble->Scale Yes Crystallization Protocol C: Crystallization from Polar Aprotic Solvents Soluble->Crystallization No (Insoluble Solid) Silica Protocol A: Silica-Thiol Scavengers (High Cost, High Efficacy) Scale->Silica Lab Scale (<50g) Extraction Protocol B: NAC Wash (Low Cost, Scalable) Scale->Extraction Pilot/Mfg Scale (>50g)

Caption: Selection logic based on solubility and scale.

Validated Protocols

Protocol A: Functionalized Silica Scavengers (The "Gold Standard")

Best for: High-value intermediates, medicinal chemistry scale (mg to g).

Why this works: Silica-bound thiols (e.g., SiliaMetS® Thiol or QuadraPure™ TU) are heterogeneous. They "grab" the Pd, and you simply filter the silica out.

Step-by-Step:

  • Dissolution: Dissolve crude product in a non-coordinating solvent (EtOAc, THF, or Toluene). Avoid MeOH if possible (can reduce scavenger efficiency).

  • Loading: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).

    • Ratio: 3-5 equivalents of scavenger relative to the residual Pd content (not the product). If Pd content is unknown, use 10 wt% relative to the product mass.

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Critical Note: Room temperature is often insufficient to break the Pyridine-Pd bond. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Wash: Rinse the filter cake with solvent to recover trapped product.[2]

Comparative Efficiency Table:

Scavenger TypeFunctional GroupAffinity for Pyridine-PdProduct Loss Risk
Silica-Thiol (SH) PropylthiolHighLow
Silica-TMT TrimercaptotriazineVery High (Best for N-heterocycles)Very Low
Activated Carbon N/A (Adsorption)ModerateHigh (Adsorbs aromatics)
Protocol B: The N-Acetylcysteine (NAC) Extraction (The "Scalable" Fix)

Best for: Large scale (>50g), cost-sensitive processes.

Why this works: N-Acetylcysteine is a cheap, water-soluble amino acid with a thiol group. It rips Pd from the organic layer into the aqueous layer.

Step-by-Step:

  • Preparation: Dissolve crude pyridine-benzylamine product in EtOAc or Isopropyl Acetate (IPAc).

  • The Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) .

    • Stoichiometry: Use 10–20 wt% NAC relative to the crude product mass.

  • The "Hot" Wash: Mix the organic and aqueous layers. Heat to 50–60°C for 1–2 hours under vigorous stirring.

    • Visual Cue: The aqueous layer often turns dark red/brown (Pd-NAC complex).

  • The pH Adjustment (CRITICAL):

    • Cool to room temperature.[3]

    • The NAC solution is acidic. Your pyridine-benzylamine might protonate and go into the water (yield loss).

    • Fix: Add aqueous Ammonia or NaOH to adjust pH to ~9–10 before separating layers. This ensures your product stays neutral (organic) while the Pd-NAC complex remains aqueous.

  • Separation: Separate layers. Wash the organic layer once with water/brine to remove residual NAC.

Troubleshooting & FAQs

Q1: My product is still colored (yellow/orange) after scavenging. Is Pd still there?

  • Answer: Not necessarily. Pyridine derivatives are often naturally yellow. However, color is a poor proxy for purity.

  • Action: Perform a Colorimetric Test (e.g., Sodium Diethyldithiocarbamate spot test) or submit for ICP-MS. If Pd is <20 ppm but color persists, the color may be a conjugated organic impurity (oligomer), not metal.

Q2: I used Activated Carbon (Charcoal) and lost 30% of my yield.

  • Answer: Benzylamines and Pyridines are "sticky" on carbon due to

    
    -
    
    
    
    stacking.
  • Fix: Switch to Protocol A (Silica-TMT) . If you must use carbon, use "Eno" grade or specific pharmaceutical grades (e.g., CUNO) and limit exposure time to <1 hour.

Q3: Can I use crystallization instead?

  • Answer: Yes, but beware of inclusion . Pd complexes can co-crystallize with pyridine products.

  • Fix: Add a small amount of scavenger (NAC or TMT) to the mother liquor during the crystallization heating phase. This keeps the Pd in solution while the product crystallizes out.

Regulatory Compliance (ICH Q3D)

When developing drugs, you must meet these limits. Palladium is a Class 2B impurity.[4]

Permitted Daily Exposure (PDE) Limits:

Administration RouteDaily Limit (µ g/day )Concentration Limit (ppm)*
Oral 100 µg10 ppm
Parenteral (IV) 10 µg1 ppm
Inhalation 1 µg0.1 ppm

*Assuming a maximum daily dose of 10g of drug substance.[5][6]

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities.[4][5][7] European Medicines Agency / FDA.

  • Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: Efficiency of Si-TMT vs Carbon.[8]

Sources

Technical Support Center: Purification of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-PYR-BNZ-001 Subject: Strategies for handling, purifying, and solidifying N-Methyl-N-(4-pyridin-4-ylbenzyl)amine oils. Assigned Specialist: Senior Application Scientist, Organic Chemistry Division.

Executive Summary: The "Oiling Out" Phenomenon

You are likely encountering a viscous, dark oil rather than a pristine solid. This is a common physical state for This compound (hereafter referred to as Compound X ) in its free-base form.

The "oiling out" occurs due to two primary factors:

  • Conformational Flexibility: The benzylic rotatable bonds and the N-methyl group lower the crystal lattice energy, making crystallization kinetically difficult.

  • Dual Basicity: The molecule contains two basic centers (pyridine and secondary amine) with distinct pKa values.[1] Impurities often act as "solvents," preventing the formation of a rigid lattice.[2]

This guide provides a tiered troubleshooting approach, moving from bulk purification (Extraction) to polishing (Chromatography) and solidification (Salt Formation).

Module 1: The Dual-pH Swing (Extraction)

Objective: Remove neutral organic impurities and non-basic byproducts using the molecule's specific pKa profile.

The Science: Compound X is a di-basic molecule.

  • Secondary Amine (N-Methylbenzylamine moiety): pKa

    
     9.5 (Strong Base)
    
  • Pyridine Nitrogen: pKa

    
     5.3 (Weak Base)
    

To purify effective, you must exploit these two ionization states. A standard "acid wash" often fails because at pH 6-7, the pyridine is neutral while the amine is charged, creating an amphiphilic "soap" that causes emulsions.

Protocol: The "Double-Swing" Extraction
  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target pH < 2):

    • Extract with 1M HCl .

    • Why: At pH < 2, both nitrogens are protonated (

      
      ). The molecule becomes highly water-soluble.
      
    • Action: Discard the organic layer (removes non-basic impurities).

  • The "Soap" Zone (pH 6-8) - CRITICAL STEP:

    • Slowly basify the aqueous layer with NaOH to pH ~7.0 .

    • Risk:[3] The pyridine deprotonates, but the amine remains charged. The solution may turn cloudy. Do not extract yet.

  • Full Basification (Target pH > 12):

    • Continue adding NaOH until pH > 12.

    • Why: Both nitrogens are now deprotonated (Free Base). The product becomes lipophilic.

  • Recovery:

    • Extract 3x with DCM.

    • Dry over

      
       (Sodium Sulfate).[4]
      
    • Concentrate in vacuo.[4][5]

ExtractionFlow Start Crude Oil (Dissolved in DCM) AcidWash Add 1M HCl (pH < 2) Both Nitrogens Protonated Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Non-basic Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Layer (Product as Di-cation) Sep1->AqPhase Keep BaseSwing Add NaOH to pH > 12 (Full Deprotonation) AqPhase->BaseSwing FinalExt Extract w/ DCM Dry & Concentrate BaseSwing->FinalExt Result Purified Free Base (Oil) FinalExt->Result

Figure 1: The Dual-pH Swing strategy ensures full protonation to solubilize the product in water, followed by full deprotonation to recover it, avoiding the amphiphilic "soap" zone.

Module 2: Salt Formation (Solidification)

Objective: Convert the viscous oil into a handleable crystalline solid.

The Science: Free-base oils often contain trace solvents that prevent crystallization. Converting the amine to a salt increases the lattice energy significantly, forcing solidification.

Option A: The Oxalate Salt (Recommended)

Oxalic acid often yields highly crystalline salts with secondary amines, superior to hydrochlorides which can be hygroscopic.

  • Dissolve 1g of Compound X oil in 5 mL Ethanol (EtOH) .

  • Dissolve 1.1 equivalents of Oxalic Acid in warm EtOH.

  • Add the acid solution to the amine solution dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If no solid forms, add diethyl ether (anti-solvent) dropwise until turbid, then refrigerate.

Option B: The Hydrochloride Salt
  • Dissolve oil in anhydrous Diethyl Ether or Dioxane .

  • Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane .

  • Warning: Do not use aqueous HCl; water is difficult to remove from the resulting hygroscopic salt.

Comparison of Salt Forms:

Salt TypeCrystallinityHygroscopicityHandling Ease
Free Base Poor (Oil)LowLow (Sticky)
Hydrochloride ModerateHigh (Sticky in air)Medium
Oxalate High Low High
Fumarate ModerateLowMedium

Module 3: Chromatography (Silica Gel)

Objective: Purification when extraction fails to remove similar amine byproducts.

The Issue: Secondary amines interact strongly with the acidic silanol groups on silica gel, causing "streaking" (broad, tailing bands) and poor separation.

Protocol: The "Amine-Blocked" Column

You must neutralize the silica acidity.

  • Mobile Phase: DCM : Methanol (95:5).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[2][4] TEA/Ammonia binds to the silica's acidic sites, allowing Compound X to elute as a sharp band.

  • Loading: Dissolve the oil in a minimum amount of DCM/TEA (99:1).

  • Elution: Run the column. The product usually elutes after the non-polar impurities but before the baseline degradation products.

Troubleshooting & FAQs

Q1: I tried the extraction, but I got a giant emulsion (rag layer). What now? A: This happens if the pH is between 5 and 9. The molecule is partially protonated and acting as a surfactant.

  • Fix: Add solid NaCl (brine saturation) to the aqueous layer.

  • Fix: Filter the emulsion through a pad of Celite.

  • Fix: Adjust pH to < 2 or > 12 immediately to break the amphiphilic state.

Q2: The oil looks pure by NMR but is dark brown/black. A: Pyridine derivatives are sensitive to oxidation (N-oxide formation) and light. The color is likely a trace impurity (<1%) of highly colored oxidation products.

  • Fix: Perform a quick filtration through a short plug of Basic Alumina (not silica). This often removes colored polar impurities without needing a full column.

Q3: Can I distill this oil? A: Yes, but only under high vacuum (Kugelrohr distillation).

  • Boiling Point Estimate: >180°C at 0.1 mmHg.[6]

  • Warning: High temperatures may cause oxidation of the benzylic amine. Ensure the system is under Argon/Nitrogen.

Q4: Why does my HCl salt turn into a goo on the benchtop? A: Pyridinium/Ammonium chlorides are often hygroscopic. You likely have the "dihydrochloride" (both nitrogens protonated).

  • Fix: Switch to the Oxalate or Fumarate salt (See Module 2). These are generally non-hygroscopic and stable.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and purification of amines/pyridines).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for Pyridine/Benzylamine pKa comparisons).

  • Thermo Scientific Chemicals. (n.d.). This compound Safety Data Sheet. (Confirming commercial availability and physical state).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Pyridine synthesis and handling).

Sources

Troubleshooting crystallization failures of pyridine derivative salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Troubleshooting Crystallization Failures | Ticket ID: PYR-SALT-001

Part 1: The Diagnostic Triage (Tier 1 Support)

Welcome to the technical support hub for pyridine derivative salts. Pyridine (pKa ~5.2) is a weak base, making its salts prone to specific failure modes like Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Salt Disproportionation .

Use the decision tree below to identify your failure mode, then proceed to the corresponding technical module.[1]

Visual Diagnostic Workflow

TroubleshootingTree Start Start: Describe the Failure Q1 What is the physical state? Start->Q1 Oil Oiling Out / Gum (Liquid-Liquid Phase Separation) Q1->Oil Sticky oil droplets Amorphous Amorphous Solid / Glass (No diffraction pattern) Q1->Amorphous Hard glass/foam Precipitate Fine Powder / Precipitate (Too fast nucleation) Q1->Precipitate Cloudy suspension Q2 Check pH of Mother Liquor. Is it acidic? Oil->Q2 If oil solidifies over time Action1 Action1 Oil->Action1 Go to Module A Precipitate->Q2 If yield is low Disprop Salt Disproportionation (Reverted to Free Base) Q2->Disprop pH > pKa of Pyridine Solvate Solvate/Hydrate Issue (Solvent trapped in lattice) Q2->Solvate pH < pKa of Pyridine Action2 Action2 Disprop->Action2 Go to Module B

Figure 1: Diagnostic logic flow for identifying the root cause of crystallization failure.

Part 2: Deep Technical Analysis (Tier 2 Support)

Module A: The "Oiling Out" Phenomenon (LLPS)

Symptom: The solution becomes cloudy with oil droplets instead of crystals, or a sticky gum forms at the bottom of the flask.

The Mechanism: Pyridine salts often have low melting points (


). If the crystallization temperature (

) is higher than the critical solution temperature of the mixture, the system enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve for crystallization [1, 2]. Essentially, the "oil" is a solute-rich liquid phase.[2]

Causality:

  • Impurity Effect: Impurities depress the melting point of the salt.[3] If

    
     drops below the boiling point of your solvent, you will likely see oil.[4]
    
  • High Supersaturation: Crashing out a salt too quickly (e.g., rapid anti-solvent addition) forces the system into the metastable LLPS region.

Corrective Protocol: The "Dual-Temperature" Oscillation Do not simply cool the oil; it will form a glass.

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Seed at High T: Cool the solution to a temperature just above where the oil previously appeared (the cloud point). Add seed crystals here.

  • Slow Cooling: Cool at a rate of 0.1°C/min. The seeds provide a surface for growth, bypassing the nucleation energy barrier that favors the oil phase [3].

Module B: Salt Disproportionation

Symptom: The solid isolated is the free base (pyridine derivative), not the salt, or the yield is inexplicably low.

The Mechanism: Salt formation is an equilibrium:


.[5]
For weak bases like pyridine (

), this equilibrium is fragile. If the

(

) is insufficient, the presence of water or even humidity can hydrolyze the salt back to the free base [4].

The


 Rule for Pyridines: 

Outcome PredictionTechnical Recommendation
> 3.0 Stable Salt Ideal zone. Proton transfer is complete.
0.0 – 3.0 Unstable / Continuum Risk of disproportionation. Avoid aqueous solvents.
< 0.0 Co-crystal / No Salt Proton transfer unlikely. Use co-crystal screening methods.[6]

Self-Validating Check: Measure the pH of a saturated solution of your isolated solid.

  • If

    
     of the acid: You likely have the salt.
    
  • If

    
     of the pyridine: You have suffered disproportionation.
    

Part 3: Advanced Experimental Protocols

Protocol 1: Vapor Diffusion for "Uncrystallizable" Oils

Best for: Pyridine salts that oil out in all standard solvent systems.

Concept: Slowly increasing the concentration of an anti-solvent (precipitant) into a solution of the salt. This allows the system to traverse the solubility curve slowly, entering the metastable zone width (MSZW) gently to promote nucleation rather than oiling [5].

Step-by-Step Methodology:

  • Inner Vial: Dissolve 50 mg of the pyridine salt in the minimum amount of a "good" solvent (e.g., Methanol, Ethanol, or DCM). Filter this solution into a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Add 5-8 mL of a volatile "poor" solvent (e.g., Diethyl Ether, Pentane, or Hexane) to the outer vial.

    • Critical: The level of the outer liquid must be lower than the rim of the inner vial.

  • Seal & Wait: Cap the outer vial tightly. Store in a dark, vibration-free area at room temperature.

  • Observation: Diffusion will occur over 24-72 hours.

    • Success: Distinct geometric crystals on the walls of the inner vial.

    • Failure (Oil): Try again at 4°C to lower solubility further.

Protocol 2: "Salting Out" with Reactive Crystallization

Best for: Highly soluble pyridine salts that refuse to precipitate.

Concept: Instead of forming the salt and then crystallizing, form the salt in situ using a stronger acid to drive precipitation immediately upon formation.

Workflow:

SaltScreening Step1 Dissolve Free Base (Solvent: Acetone/THF) Step2 Add Acid (1.05 eq) (Dropwise addition) Step1->Step2 Step3 Observation Step2->Step3 ResultA Precipitate Forms Step3->ResultA Immediate ResultB Clear Solution Step3->ResultB No solid ActionB Add Anti-solvent (MTBE/Heptane) ResultB->ActionB

Figure 2: Reactive crystallization workflow for high-solubility pyridine derivatives.

Part 4: Frequently Asked Questions (FAQ)

Q: My pyridine salt is hygroscopic and turns into a goo on the filter paper. How do I isolate it? A: This is common with HCl salts of pyridines.[1]

  • Switch Counterions: Try non-hygroscopic alternatives like Fumarate , Maleate , or Tosylate [6].

  • Isolation: Perform filtration under a nitrogen blanket or use a Schlenk frit. Wash with anhydrous ether to remove high-boiling solvents, then dry immediately in a vacuum oven at 40°C.

Q: I see crystals, but they are opaque and lack diffraction. Why? A: You likely have a solvate that is desolvating (collapsing) upon exposure to air.

  • Test: Run TGA (Thermogravimetric Analysis). A sharp weight loss before the melting point confirms a solvate.

  • Fix: Crystallize from a solvent that doesn't fit easily into the lattice (e.g., avoid DCM/Chloroform; try Isopropanol or Toluene).

Q: Can I use pKa values from water to predict salt formation in organic solvents? A: Use them as a guide, not a rule. The pKa scale is compressed in organic solvents. A


 of 2 in water might be effectively 0 in THF, leading to no salt formation. Always verify salt formation using IR spectroscopy  (look for the shift in the pyridine ring stretching band ~1600 cm⁻¹) [4].

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resources. Link

  • Vane, L. M. "Separation of Pyridine from Water by Pervaporation." Journal of Membrane Science. Link

  • University of York. "Problems with Recrystallisations: Oiling Out." Chemistry Teaching Labs. Link

  • Stilinović, V., et al. "Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer?" CrystEngComm, 2015. Link

  • NIH National Center for Advancing Translational Sciences. "Getting crystals your crystallographer will treasure: a beginner's guide." PMC, 2020. Link

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts." Technical Blog, 2025. Link

Sources

Technical Support Center: Secondary Amine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation and Degradation of Secondary Amines

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Stability Solutions Hub.

User Persona: Senior Chemist / API Process Engineer Objective: Mitigate oxidative degradation (


) and carbamylation (

) during storage.

Secondary amines are notoriously labile intermediates. Unlike tertiary amines, the N-H bond provides a handle for radical abstraction, and the nucleophilic nitrogen is prone to attack by electrophilic oxygen species (ROS) and atmospheric


. This guide replaces generic "store in cool dry place" advice with mechanistic troubleshooting and rigorous protocols.
Module 1: The Core Protocol (Prevention Strategy)

Q: What is the absolute gold standard for storing a sensitive secondary amine free base?

A: You must implement the "Inert Barrier System." Secondary amines degrade via two distinct pathways often confused by visual inspection: Oxidative Radical Chain Reaction (irreversible) and Carbamylation (reversible).

The Protocol:

  • Container: Amber borosilicate glass (blocks UV light which catalyzes radical formation).

  • Headspace: Argon purge. Note: Argon is heavier than air and blankets the liquid surface effectively. Nitrogen is lighter and can diffuse away if the seal is imperfect.

  • Temperature: -20°C. Arrhenius kinetics dictate that dropping from 25°C to -20°C slows oxidation rates by ~20-50 fold.

  • Seal: Parafilm over the cap is insufficient. Use a Teflon-lined cap + electrical tape or a secondary containment jar with desiccant.

Visual Workflow: The Storage Decision Tree

StorageProtocol Start Sample Receipt: Secondary Amine State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Crystalline Solid State->Solid CheckStab Is it inherently unstable (e.g., benzylic, allylic)? Liquid->CheckStab Pack Packaging Protocol: 1. Amber Vial 2. Argon Purge 3. Teflon Liner Solid->Pack SaltForm MANDATORY: Convert to Salt (See Module 3) CheckStab->SaltForm Yes DirectStore Store as Free Base CheckStab->DirectStore No (Short term) SaltForm->Pack DirectStore->Pack Temp Deep Freeze (-20°C) Pack->Temp

Caption: Decision logic for stabilizing secondary amines upon receipt. Liquids are higher risk and often require salt formation.

Module 2: Troubleshooting Visual Cues

Q: My clear amine oil has turned yellow/brown. Is it ruined?

A: Not necessarily, but you are observing chromophores generated by degradation. The "Yellowing" is usually caused by trace amounts of highly conjugated impurities, not bulk decomposition.

Visual SymptomLikely CauseMechanismReversibility
White Crust on Cap

Absorption
Formation of Ammonium Carbamate salt (

).
Reversible. Dissolve in base (NaOH) and extract.
Yellow Tint N-OxidationFormation of N-Oxides (

) or Hydroxylamines.
Irreversible. Requires distillation or chromatography.
Dark Brown/Black Radical PolymerizationRadical coupling of

-amino radicals.
Fatal. Discard sample.

The Science of Degradation: Oxidation of secondary amines typically proceeds through a radical mechanism, leading to hydroxylamines, which further oxidize to Nitrones (a common yellow impurity).

OxidationPath Amine Sec-Amine (R2-NH) Radical Amino Radical (R2-N•) Amine->Radical -H• Hydroxyl Hydroxylamine (R2N-OH) Radical->Hydroxyl +OH• Nitrone Nitrone (R=N(O)R') Hydroxyl->Nitrone Oxidation (-2H) Oxidant O2 / Peroxides Oxidant->Radical

Caption: The oxidative cascade from amine to nitrone. Nitrones are stable, conjugated species that cause discoloration.

Module 3: Chemical Stabilization (Salt Formation)

Q: My amine is an oil and degrades within weeks. How do I stabilize it permanently?

A: Convert the free base to a crystalline salt. Salts protonate the nitrogen lone pair, shutting down the radical oxidation pathway and preventing nucleophilic reaction with


.

Protocol: The "HCl/Dioxane" Precipitation Method This is a self-validating system: if crystals do not form, the salt is likely too hygroscopic or impure.

  • Dissolution: Dissolve 1.0 equivalent of amine in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane (commercially available).

    • Why Dioxane? It is miscible with ether but the HCl salt is usually insoluble in the ether/dioxane mix, forcing precipitation.

  • Precipitation: A white solid should crash out immediately.

  • Isolation: Filter under Argon (Schlenk filtration is best). Wash with cold anhydrous ether.

  • Drying: Vacuum dry for 4 hours.

Salt Selection Guide: If HCl yields a hygroscopic gum (common with aliphatic amines), switch counter-ions:

Counter-IonCrystallinityHygroscopicityBest For
Chloride (HCl) HighModerate/HighGeneral purpose, small molecules.
Tosylate (pTsOH) Very HighLowGreasy amines, long-term storage.
Oxalate HighLowPurification (can be recrystallized easily).
Module 4: The Hidden Enemy (Solvent Peroxides)[2]

Q: I dissolved my amine in THF for storage, and it degraded rapidly. Why?

A: You likely subjected your amine to a "Peroxide Bath." Ethers (THF, Diethyl Ether, Dioxane) react with air to form hydroperoxides (


). Secondary amines are nucleophiles; they react with these peroxides to form N-oxides rapidly.

The Test (Self-Validation): Before using any ether for amine storage/synthesis:

  • Potassium Iodide (KI) Test: Add 1 mL solvent to 1 mL 10% KI solution. Yellow color = Peroxides present.[1][2]

  • Removal Protocol: If positive, pass the solvent through a column of Activated Alumina .[1][2] Do not distill peroxide-laden solvents to dryness (explosion hazard).

References
  • Oxid

    • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.[3]

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • URL:[Link]

  • Amine Salt Prepar

    • Title: Preparation of Amine Hydrochloride Salts (General Protocol).[4]

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.347.

    • URL:[Link]

  • Peroxide Handling in Solvents

    • Title: Safe Handling of Peroxidizable Compounds (Chapter 13).[6]

    • Source: University of North Carolina (UNC) EHS.
    • URL:[Link]

  • Carbamate Form

    • Title: Reduced Reactivity of Amines via Reversible Reaction with Carbon Dioxide.
    • Source: MDPI / Molecules.
    • URL:[Link]

Sources

Overcoming steric hindrance in 4-pyridin-4-ylbenzyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-pyridin-4-ylbenzyl Systems

Current Status: SYSTEM ACTIVE Ticket Priority: High (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double-Edged" Scaffold

The 4-pyridin-4-ylbenzyl moiety presents a unique "perfect storm" for coupling reactions. You are likely facing two simultaneous competing failure modes that mimic each other:

  • The "Electronic Stealth" Steric Effect (Catalyst Poisoning): The pyridine nitrogen (N) is a potent Lewis base. Even if your coupling site is sterically accessible, the N-atom coordinates to the Palladium (Pd) center, creating a "rest" state that shuts down the catalytic cycle.[1] This looks like steric hindrance but is actually competitive inhibition.

  • True Steric Hindrance: If your target involves ortho-substitution on the benzyl ring or the coupling partner, the sheer hydrodynamic volume of the 4-pyridyl pendant group restricts the trajectory of incoming nucleophiles during transmetallation.

This guide provides the "Nuclear Option" protocols—methodologies designed to force coupling through these specific barriers.

Diagnostic Workflow

Before changing your catalyst, identify which barrier is stopping your reaction.

DiagnosticTree Start Reaction Failure Analysis CheckSM Check Starting Material (SM) Fate Start->CheckSM CaseA SM Consumed, No Product Formed CheckSM->CaseA Protodeboronation CaseB SM Remains Unreacted (Conversion < 10%) CheckSM->CaseB Catalyst Poisoning CaseC Reaction Stalls at 50-60% CheckSM->CaseC Catalyst Death/Instability SolA DIAGNOSIS: Unstable Boronate ACTION: Switch to MIDA Boronate or Slow Addition Protocol CaseA->SolA SolB DIAGNOSIS: Pyridine N-Binding ACTION: Use Pd-PEPPSI or Acidic Additive CaseB->SolB SolC DIAGNOSIS: Ligand Dissociation ACTION: Switch to G3/G4 Precatalysts (XPhos/RuPhos) CaseC->SolC

Figure 1: Diagnostic decision tree to isolate the root cause of coupling failure in pyridine-benzyl systems.

Technical FAQs & Troubleshooting

Q: I am using Pd(PPh3)4 and getting 0% yield. Is the steric bulk of the benzyl group the issue? A: Unlikely. The issue is almost certainly N-binding poisoning . Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Pd. The pyridine nitrogen in your substrate out-competes PPh3, forming a stable, inactive (Pyridine)2-Pd-Cl2 complex.

  • The Fix: You must use a ligand that binds to Pd tighter than the pyridine nitrogen and is bulky enough to physically block the nitrogen from approaching the metal center. Switch to Buchwald G3/G4 precatalysts or Pd-PEPPSI systems.

Q: My reaction works on the phenyl ring, but fails when I try to couple to the benzylic position. Why? A: Benzylic coupling is prone to β-hydride elimination , leading to alkene byproducts (stilbenes) rather than the coupled product.

  • The Fix: Avoid standard Suzuki conditions. Use Negishi coupling (Organozinc reagents) which is faster and suppresses β-elimination, or use a specific catalyst like Pd(OAc)2/XPhos which facilitates reductive elimination faster than β-hydride elimination can occur.

Q: The boronic acid partner disappears, but I only see the de-boronated arene. What is happening? A: This is Protodeboronation .[2][3][4] Pyridyl-containing substrates often accelerate this decomposition pathway in aqueous base.

  • The Fix:

    • Switch Base: Use anhydrous bases (K3PO4 or Cs2CO3) in dry solvents (Dioxane/Toluene).

    • MIDA Boronates: Use N-Methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid, keeping its concentration low and preventing decomposition.

Optimized Experimental Protocols

These protocols are designed specifically for the 4-pyridin-4-ylbenzyl scaffold, assuming high steric hindrance or "poisonous" nitrogens.

Protocol A: The "Bulldozer" Method (For Sterically Hindered Biaryls)

Use this when coupling the aryl ring to bulky partners (e.g., ortho-substituted rings).

Rationale: This protocol uses Pd-PEPPSI-IPent .[1] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is extremely bulky. The IPent NHC ligand acts like a "steric umbrella," physically preventing the substrate's pyridine nitrogen from binding to the Pd, while forcing the reductive elimination of bulky partners.

ComponentEquivalentsRole
Aryl Halide (Substrate)1.0 equivThe electrophile.
Boronic Acid/Pin Ester 1.5 equivUse excess to account for protodeboronation.
Catalyst: Pd-PEPPSI-IPent 2.0 mol%Highly active, air-stable, resistant to poisoning.
Base: K2CO3 (Solid)2.0 equivMild base to prevent hydrolysis.
Solvent: 1,4-Dioxane/MeOH 1:1 ratioMeOH helps solubilize boronic acids; Dioxane is high-boiling.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Add Pd-PEPPSI-IPent (2 mol%). Note: This catalyst is air-stable; no glovebox needed for weighing.

  • Seal the vial and purge with Argon/N2 for 5 minutes.

  • Inject anhydrous 1,4-Dioxane and MeOH (degassed).

  • Heat to 60°C for 1 hour. If conversion is low, ramp to 80°C .

    • Why? Starting low prevents rapid boronic acid decomposition.

  • Filter through Celite and analyze.

Protocol B: The "Rapid Fire" Method (For Unstable Substrates)

Use this when the boronic acid is prone to decomposition or the substrate is fragile.

Rationale: XPhos Pd G4 is a pre-activated catalyst. Unlike Pd2(dba)3 which requires time to dissociate and ligate, G4 precatalysts generate the active L-Pd(0) species immediately upon exposure to base. This speed is crucial to "beat" the decomposition clock.

ComponentEquivalentsRole
Catalyst: XPhos Pd G4 1.0 - 2.0 mol%Immediate activation; XPhos handles sterics well.
Base: K3PO4 (0.5 M aq)2.0 equivPhosphate is gentle but effective for Suzuki.
Solvent: THF [0.2 M]Low boiling, good solubility.

Step-by-Step:

  • Dissolve Substrate and Boronic Acid in THF inside the vial.

  • Add XPhos Pd G4 solid.

  • Add degassed 0.5 M K3PO4 solution.

  • Stir vigorously at Room Temperature for 30 minutes.

    • Note: Many G4 reactions work at RT. Only heat to 40°C if absolutely necessary. Heating accelerates deboronation.

Mechanistic Insight: Why Bulky Ligands Win

The following diagram illustrates the competition between the "Death Pathway" (Pyridine Poisoning) and the "Productive Pathway" (Catalysis), and how bulky ligands (L*) bias the system.

Mechanism Pd_Pre Pd Precatalyst (G4 / PEPPSI) Active_Pd Active Species [L*-Pd(0)] Pd_Pre->Active_Pd Activation (Base) OxAdd Oxidative Addition [L*-Pd(II)-Ar-X] Active_Pd->OxAdd C-X Bond Insertion (Facilitated by Bulky Ligand) Poisoned DEAD CATALYST [(Py-Ph-X)-Pd-L*] (N-Coordination) Active_Pd->Poisoned Pyridine N-Binding (If Ligand is Small) Substrate Substrate: Py-Ph-X Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: Kinetic competition in pyridine coupling. Bulky ligands (L) sterically block the "Death Pathway" (Red), forcing the reaction through Oxidative Addition (Green).*

References
  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[5] NSF Public Access Repository.

  • Buchwald, S. L., et al. (2014). G3 and G4 Buchwald Precatalysts: The newest air, moisture, and thermally stable crossing-coupling complexes.[6] Sigma-Aldrich Technical Review.

  • Burke, M. D., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of the American Chemical Society.

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC) Advances.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[7][8]

Sources

Technical Support Center: Optimizing pH Conditions for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the liquid-liquid extraction of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine. This document provides in-depth answers to common questions and troubleshooting scenarios encountered during the purification of this dibasic compound. Our approach is grounded in the fundamental principles of acid-base chemistry to empower you with the causal understanding needed to optimize your experimental outcomes.

FAQ 1: What is the fundamental role of pH in the extraction of this compound?

The efficiency of a liquid-liquid extraction for an ionizable compound like this compound is entirely dependent on its charge state, which you control by adjusting the pH of the aqueous phase. This principle is governed by the pH-partition hypothesis , which posits that a compound partitions between two immiscible liquids (typically water and an organic solvent) based on its relative solubility in each phase.[1][2][3]

  • Neutral Form: The uncharged, neutral form of the molecule is more non-polar and therefore more soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Ionized (Charged) Form: The protonated, cationic forms are polar and preferentially soluble in the aqueous (water) phase.

This compound has two basic nitrogen atoms that can be protonated: the pyridine nitrogen and the tertiary amine nitrogen. Each has a distinct dissociation constant (pKa) for its conjugate acid:

  • N-Methylbenzylamine Moiety: The tertiary amine is the more basic site, with an estimated conjugate acid pKa of approximately 9.75 .[4][5][6][7]

  • Pyridine Moiety: The pyridine nitrogen is less basic, with a conjugate acid pKa of approximately 5.23 .[8][9][10]

Therefore, to effectively separate your compound, you must adjust the pH to be far from these two pKa values, as illustrated below.

G dication Dicationic Form (Both N Protonated) Highly Water Soluble monocation Monocationic Form (Tertiary Amine Protonated) Water Soluble dication->monocation neutral Neutral Form (Both N Deprotonated) Organic Soluble monocation->neutral caption Figure 1. pH-Dependent Equilibria of the Compound.

Caption: Figure 1. pH-Dependent Equilibria of the Compound.

FAQ 2: What is the optimal pH to extract the compound from an aqueous solution into an organic solvent?

Short Answer: Adjust the aqueous phase to pH > 11.5, with a target of pH 12.

Causality: To maximize the partitioning of this compound into an organic solvent, the molecule must be in its most non-polar, neutral form. This requires deprotonating both basic centers. The highest pKa value is ~9.75, corresponding to the tertiary amine.[4][5][6] A general rule for efficient partitioning is to adjust the pH to be at least 2 units away from the pKa.[11]

Therefore, setting the pH to 9.75 + 2 = 11.75 or higher ensures that over 99% of the compound is in the neutral state, maximizing its affinity for the organic phase and leading to a high extraction yield. Using a common base like 1M Sodium Hydroxide (NaOH) is effective for this adjustment.

FAQ 3: How can I wash my organic layer to remove the compound, or "back-extract" it into an aqueous phase?

Short Answer: Wash the organic phase with an acidic aqueous solution at pH < 3.5, with a target of pH 2-3.

Causality: This process, known as a back-extraction, is used to purify your compound from neutral organic impurities. By making the compound highly water-soluble, it will move from the organic phase to the aqueous phase, leaving non-basic impurities behind.

To achieve this, you must protonate both nitrogen centers to form the highly polar dicationic salt. The lower pKa is ~5.23 for the pyridine ring.[8][9] Adjusting the pH to at least 2 units below this value (5.23 - 2 = 3.23) will ensure the molecule is fully protonated. Using a dilute acid like 1M Hydrochloric Acid (HCl) to bring the pH to 2-3 will effectively transfer the compound into the aqueous layer.

FAQ 4: My extraction yield is consistently low. What are the likely pH-related causes and how do I troubleshoot them?

Low recovery is most often traced back to an incorrect pH, which leads to incomplete partitioning.

Symptom Probable Cause Troubleshooting Solution
Low yield in organic phase during initial extraction. The pH of the aqueous phase is too low (e.g., pH 8-11).Verify and increase the pH to > 11.5 (target 12). At a pH between the two pKa values (e.g., pH 7), the compound is still a monocation and will remain in the aqueous phase. At a pH too close to 9.75 (e.g., pH 10), a significant fraction remains ionized, preventing complete extraction.
Low yield after back-extraction into aqueous acid. The pH of the acidic wash is too high (e.g., pH 4-6).Verify and decrease the pH to < 3.5 (target 2-3). At a pH between the pKa values, the compound is a monocation, but for maximum aqueous solubility, the dication is desired. At a pH near 5, the pyridine is not fully protonated.
General low recovery in both phases. Emulsion formation at the interface is trapping the compound.1. Add Brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, which can help break emulsions and decrease the solubility of your compound in the aqueous layer (salting-out effect).[12] 2. Use less vigorous shaking: Gently invert the separatory funnel instead of shaking violently. 3. Allow more time for phase separation.
FAQ 5: How do I experimentally determine the absolute optimal pH for my specific solvent system?

While the theoretical values provide a strong starting point, empirical testing can fine-tune the process for your exact conditions (e.g., specific organic solvent, presence of co-solutes).

Experimental Protocol: Small-Scale pH Optimization
  • Prepare Stock Solution: Create a stock solution of your crude this compound in an aqueous solution (e.g., at a known concentration).

  • Aliquoting: In 6 separate vials, place an equal, known volume of the aqueous stock solution (e.g., 2 mL).

  • pH Adjustment: Adjust the pH of each vial to a different target value using dilute HCl and NaOH. Use a calibrated pH meter for accuracy. A good range to test for organic extraction would be:

    • Vial 1: pH 9.5

    • Vial 2: pH 10.5

    • Vial 3: pH 11.5

    • Vial 4: pH 12.0

    • Vial 5: pH 12.5

    • Vial 6: pH 13.0

  • Extraction: Add an equal volume of your chosen organic solvent (e.g., 2 mL of ethyl acetate) to each vial. Cap and invert gently for 2 minutes to allow equilibrium to be reached.

  • Phase Separation: Allow the layers to fully separate. If needed, centrifuge briefly to break any minor emulsions.

  • Analysis: Carefully remove a sample from the organic layer of each vial. Analyze the concentration of the target compound using a suitable technique (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

Caption: Figure 2. Workflow for Experimental pH Optimization.

FAQ 6: What acids and bases should I use to adjust the pH, and are there any potential pitfalls?

The choice of reagent is important for avoiding side reactions or complications.

  • For Making the Solution Basic (pH > 11.5):

    • Recommended: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). They are strong, clean, and add simple inorganic ions (Na+, K+, OH-). Use a 1M to 6M solution for adjustments.

    • Use with Caution: Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃). These are weaker bases and may not be able to achieve a pH > 11.5 effectively. Furthermore, if the starting solution is acidic, they will generate large volumes of CO₂ gas, which can cause dangerous pressure buildup in a sealed separatory funnel.

  • For Making the Solution Acidic (pH < 3.5):

    • Recommended: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄). These are strong acids that provide clean counter-ions (Cl⁻, SO₄²⁻). A 1M solution is typically sufficient.

    • Avoid: Acetic Acid. It is a weak acid and may not lower the pH sufficiently. It also introduces an organic molecule that could complicate downstream analysis or purification.

By understanding and applying these principles, you can gain precise control over your extraction process, leading to higher purity and yield for your target compound, this compound.

References
  • Pyridine | C5H5N | CID 1049 . PubChem - NIH. [Link]

  • N-Benzylmethylamine . ChemBK. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . ACS Publications - The Journal of Physical Chemistry A. [Link]

  • Cas 103-67-3,N-Methylbenzylamine . LookChem. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction . RSC Publishing. [Link]

  • Liquid-Liquid extraction with systematically adjusted PH . Zaiput Flow Technologies. [Link]

  • Pyridine . Wikipedia. [Link]

  • Benzylamine . Wikipedia. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation . Element Lab Solutions. [Link]

  • The pH-partition hypothesis . SlideShare. [Link]

  • pKa Data Compiled by R. Williams . [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols . LCGC International. [Link]

  • PH Partition Hypothesis . Scribd. [Link]

  • pH partition theory . Wikipedia. [Link]

  • PH partition – Knowledge and References . Taylor & Francis. [Link]

Sources

Validation & Comparative

1H NMR interpretation of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1H NMR acquisition strategies for


-Methyl-

-(4-pyridin-4-ylbenzyl)amine
, a biaryl scaffold common in kinase inhibitor development.

Unlike simple organic molecules, this compound contains two distinct basic centers (pyridine nitrogen and secondary amine) and a conjugated biaryl system. These features make its NMR spectrum highly sensitive to solvent polarity, concentration, and protonation state. This guide compares the performance of standard deuterated chloroform (


) against dimethyl sulfoxide (

) and acidic variations to optimize resolution and structural confirmation.

Structural Analysis & Spin System Prediction

Before interpreting the data, we must define the magnetic environment. The molecule consists of three distinct spin systems:

  • The Biaryl Core: A 4-phenylpyridine system.

    • Pyridine Ring: AA'XX' system (conceptually AA'BB' due to symmetry).

    • Phenylene Ring: AA'BB' system.

  • The Benzylic Linker: A singlet

    
     insulating the amine from the aromatic ring.
    
  • The Amine Tail: An

    
    -methyl group (singlet) and an exchangeable 
    
    
    
    proton.
Predicted Chemical Shifts (Base Scenario: )
MoietyProton LabelMult.

(ppm)
Coupling (

)
Structural Insight
Pyridine H-2, H-6d (AA')8.60 - 8.65~4.5 HzDeshielded by ring nitrogen.
Pyridine H-3, H-5d (XX')7.45 - 7.50~4.5 HzOverlaps with phenylene protons.
Phenylene H-2', H-6'd7.60 - 7.65~8.0 HzOrtho to pyridine (anisotropic deshielding).
Phenylene H-3', H-5'd7.40 - 7.45~8.0 HzOrtho to

.
Linker

s3.75 - 3.85-Sharp singlet; diagnostic for oxidation state.
Methyl

s2.45 - 2.50-Sharp singlet.
Amine

br s1.50 - 2.00-Highly variable (conc/temp dependent).

Comparative Analysis: Solvent & Conditions

The choice of solvent is not merely about solubility; it dictates the resolution of the aromatic region and the visibility of the amine proton.

Scenario A: (Standard Screening)
  • Performance: Excellent for resolution of the aliphatic region (

    
    , 
    
    
    
    ).
  • Drawback: The aromatic region (7.40 – 7.70 ppm) often suffers from severe overlap. The Pyridine H-3/H-5 and Phenylene protons can merge into a complex multiplet, making integration difficult.

  • Amine Proton: Often invisible or a broad lump due to rapid exchange.

Scenario B: (High Polarity)
  • Performance: Superior for aromatic resolution. The hydrogen-bonding capability of DMSO often separates the Pyridine H-3/H-5 from the Phenylene protons.

  • Amine Proton: The

    
     signal becomes sharp and typically shifts downfield (to ~2.5–3.5 ppm) due to H-bonding with the solvent, allowing for coupling observation (though rare for secondary amines).
    
  • Water Signal: A strong water peak at 3.33 ppm can obscure the benzylic or methyl signals if the sample is wet.

Scenario C: Acidic Modification (The "Salt Shift" Test)
  • Method: Adding 1-2 drops of

    
     or using 
    
    
    
    .
  • Mechanistic Insight: Protonation occurs first at the more basic aliphatic amine, then the pyridine.

  • Result:

    • Pyridine H-2/H-6: Shifts downfield significantly (

      
       ppm) upon pyridinium formation.
      
    • 
       Linker:  Shifts downfield (
      
      
      
      ppm) due to the inductive effect of the ammonium cation.
    • Utility: This confirms the presence of the free base vs. salt form in unknown samples.

Experimental Protocol: Self-Validating Workflow

Do not rely on a single spectrum. Use this workflow to validate the assignment.

Step 1: Preparation (Free Base)

  • Dissolve ~5-10 mg of compound in 0.6 mL

    
    .
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., Pd catalyst residues from Suzuki coupling) which cause line broadening.

Step 2: Acquisition &


 Shake 
  • Acquire standard 1H NMR (16 scans).

  • Validation: Add 1 drop of

    
    , shake vigorously, and re-acquire.
    
    • Observation: The peak at ~1.8 ppm (

      
      ) should disappear. If the 
      
      
      
      signal simplifies (rare), it indicates
      
      
      coupling was present.

Step 3: The "Shift-Map" (Optional for Purity Profiling) If aromatic overlap is unresolved:

  • Evaporate

    
    .
    
  • Re-dissolve in

    
    .
    
  • Compare the integration of the Pyridine H-2/H-6 (most distinct doublet) against the

    
     singlet. Ratio must be 2:3.
    

Visualization of Logic & Pathways

Diagram 1: Assignment Logic Flowchart

This decision tree guides the interpretation of the aromatic region, which is the most complex part of this spectrum.

NMR_Logic Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) Check_H26 Locate Doublet at ~8.6 ppm? Start->Check_H26 Assign_Py Assign: Pyridine H-2/H-6 (AA' component) Check_H26->Assign_Py Yes Resolve_DMSO Action: Switch to DMSO-d6 or Add Shift Reagent Check_H26->Resolve_DMSO No / Unclear Check_Overlap Remaining Area (7.3 - 7.7 ppm) Integrates to 6H? Assign_Py->Check_Overlap Check_Overlap->Resolve_DMSO No (Impurity?) Assign_Complex Assign: Overlapping Py-H3/5 + Phenylene Ring Check_Overlap->Assign_Complex Yes Check_Aliphatic Check Aliphatic: CH2 (~3.8) & N-Me (~2.4) Assign_Complex->Check_Aliphatic Final Structure Confirmed Check_Aliphatic->Final

Caption: Workflow for deconvoluting the biaryl aromatic region.

Diagram 2: Protonation Effect on Chemical Shifts

Visualizing how the spectrum changes if the sample is a salt (e.g., HCl salt) versus the free base.

Salt_Shift FreeBase Free Base Form (Neutral) Salt Salt Form (Protonated) FreeBase->Salt Add Acid (TFA/HCl) H_Py Pyridine H-2/H-6 ~8.6 ppm FreeBase->H_Py H_CH2 Benzylic CH2 ~3.8 ppm FreeBase->H_CH2 H_Py_Salt Shifted Downfield ~8.9 - 9.1 ppm Salt->H_Py_Salt H_CH2_Salt Shifted Downfield ~4.2 - 4.4 ppm Salt->H_CH2_Salt

Caption: Expected chemical shift perturbations upon protonation (Salt Formation).

Summary Data Table

Feature

(Free Base)

(Free Base)

(Salt)
Pyridine H-2/H-6 8.62 ppm (d)8.58 ppm (d)~8.90 ppm (d)
Aromatic Overlap High (7.4-7.6 ppm)Moderate (Better separation)Resolved
Benzylic

3.80 ppm (s)3.75 ppm (s)~4.30 ppm (s)

2.48 ppm (s)2.35 ppm (s)~2.70 ppm (s)

~1.6 ppm (Broad/Inv)~2.5 ppm (Sharp)Exchange (Gone)

References

  • Gowland, J. A., & McClelland, R. A. (1979).[1] A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140–2144.

  • BenchChem. (2025).[2] Troubleshooting NMR peak assignments for pyridinium salts. BenchChem Technical Guides.

  • Ismael, S., et al. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of the Chemical Society of Nigeria.

  • PubChem. (2025).[3] 4-[(Pyridin-4-yl)methyl]aniline Compound Summary. National Library of Medicine.

Sources

LC-MS fragmentation patterns for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Process Chemists.

Executive Summary: The Structural Confirmation Challenge

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (Exact Mass: 198.1157 Da) represents a critical pharmacophore in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and various antineoplastic agents. In drug development, confirming this specific secondary amine structure is pivotal for two reasons:

  • Regioisomeric Purity: Distinguishing the 4-pyridin-4-yl linkage from thermodynamically likely 3-pyridyl or 2-pyridyl impurities generated during Suzuki-Miyaura coupling steps.

  • Genotoxic Risk Assessment: As a secondary amine, it is a direct precursor to potential N-nitrosamine impurities (e.g., nitrosated derivatives). Accurate trace quantification requires definitive structural confirmation to avoid false positives from isobaric matrix interferences.

This guide compares Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fragmentation patterns, providing a self-validating workflow for unambiguous identification.

Structural Analysis & Ionization Physics[1]

Before establishing fragmentation protocols, we must understand the protonation dynamics that drive the mass spectra.

  • Molecule: this compound

  • Formula:

    
    
    
  • Monoisotopic Mass: 198.1157 Da

  • Observed Precursor

    
    :  199.1230 (
    
    
    
    )
Protonation Sites (ESI+)

The molecule possesses two basic nitrogen centers. Understanding their


 dictates the charge localization and subsequent fragmentation initiation.
SiteMoietyApprox.

Role in MS
N1 Secondary Amine (Aliphatic)~9.5 - 10.0Primary Protonation Site. High proton affinity drives the formation of the

precursor.
N2 Pyridine Nitrogen (Aromatic)~5.2Secondary site. Charge migration to this ring during excitation facilitates charge-remote fragmentation.

Comparative Fragmentation: CID vs. HCD

The choice of dissociation technique fundamentally alters the spectral fingerprint.

A. Collision-Induced Dissociation (CID) - The "Soft" Approach

Platform: Triple Quadrupole (QqQ) / Ion Trap

In CID (typically low-energy, <50 eV), fragmentation is driven by the weakest bond. For benzylamines, this is universally the benzylic C-N bond.

  • Mechanism: Charge-proximate fragmentation. The protonated secondary amine undergoes inductive cleavage.

  • Dominant Pathway: Neutral loss of methylamine (

    
    , 31 Da).
    
  • Result: A single, intense base peak corresponding to the 4-(pyridin-4-yl)benzyl cation (m/z 168.08).

  • Limitation: CID often produces spectra dominated by this single fragment, lacking the "fingerprint" detail needed to distinguish pyridine regioisomers.

B. Higher-energy Collisional Dissociation (HCD) - The "Hard" Approach

Platform: Q-Exactive (Orbitrap) / Q-TOF

HCD utilizes beam-type collisions that impart higher internal energy, preventing ions from becoming "trapped" in the stable benzyl cation well. It forces secondary fragmentation of the aromatic rings.

  • Mechanism: Charge-remote fragmentation and ring opening.

  • Dominant Pathway:

    • Formation of the m/z 168 cation (same as CID).

    • Secondary Fragmentation: The benzyl-pyridine core fragments further, losing HCN (27 Da) from the pyridine ring or

      
       fragments.
      
  • Diagnostic Value: The low-mass region (< m/z 100) becomes rich with pyridinium-specific fragments (m/z 51, 77, 79), which are essential for confirming the pyridine substitution pattern.

Comparative Data Table
Fragment IonExact Mass (m/z)OriginCID Intensity (35 eV)HCD Intensity (50 NCE)

199.1230 Parent < 5%< 1%

168.0808 Benzylic Cation 100% (Base Peak) 80-100%

78.0338 Pyridinium IonAbsent15-30%

51.0229 Ring FragmentAbsent10-20%

77.0386 Phenyl Cation< 1%5-10%

Visualizing the Fragmentation Pathway[2]

The following diagram illustrates the mechanistic divergence between the stable benzylic cation (CID dominant) and the ring-cleavage products (HCD dominant).

FragmentationPathway Precursor [M+H]+ Precursor m/z 199.12 (Protonated Amine) TS_Inductive Inductive Cleavage (C-N Bond) Precursor->TS_Inductive CID/HCD BenzylCation Base Peak: Benzyl Cation m/z 168.08 (4-pyridin-4-ylbenzyl) TS_Inductive->BenzylCation NeutralLoss Neutral Loss: Methylamine (31 Da) TS_Inductive->NeutralLoss HCD_Energy High Energy Activation (HCD > 40 NCE) BenzylCation->HCD_Energy Secondary Excitation PyridineFrag Pyridine Ring Cleavage Loss of HCN (27 Da) HCD_Energy->PyridineFrag Fragment_78 Pyridinium Ion m/z 78.03 HCD_Energy->Fragment_78 Direct Ring Break Fragment_141 Fragment Ion m/z ~141 PyridineFrag->Fragment_141

Figure 1: Mechanistic fragmentation pathway comparing the primary benzylic cleavage (CID/HCD) and secondary ring disassembly (HCD only).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step method development protocol. This workflow includes a "Isomer Check" step to validate the 4-pyridyl position.

Step 1: Chromatographic Setup (HILIC vs. C18)

While C18 is standard, HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for this molecule due to the polarity of the secondary amine and pyridine ring.

  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH ensures protonation.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Why? HILIC provides superior retention for small polar amines, moving the peak away from the solvent front where suppression occurs.

Step 2: MS Source Optimization
  • Ionization: ESI Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Critical Check: Verify the in-source fragmentation (ISF). If m/z 168 is observed in the MS1 scan, lower the declustering potential/S-lens RF level. High ISF compromises quantitation.[1]

Step 3: Isomer Differentiation Logic (The "Trust" Factor)

How do you know you have the 4-pyridyl and not the 3-pyridyl isomer?

  • Run HCD Fragmentation: Acquire spectra at NCE 35, 50, and 80.

  • Analyze the m/z 50-80 Region:

    • 4-substituted pyridines are generally less stable and fragment more readily to m/z 51 (

      
      ) compared to 2- or 3-substituted isomers due to resonance stabilization of the radical intermediates [1].
      
    • Ratio Check: Calculate the ratio of m/z 51 / m/z 78. A higher ratio typically indicates 4-substitution over 3-substitution.

Decision Tree for Confirmation

Use this logic flow to confirm the identity of your analyte in complex matrices.

DecisionTree Start Unknown Peak m/z 199.12 MS2_Check Perform MS/MS (CID or HCD) Start->MS2_Check BasePeak Base Peak m/z 168? MS2_Check->BasePeak IsomerCheck Isomer Check (HCD High Energy) BasePeak->IsomerCheck Yes Reject_Struct REJECT (Not Benzylamine) BasePeak->Reject_Struct No (e.g., m/z 156) Confirmed CONFIRMED This compound IsomerCheck->Confirmed Pyridinium Ions Present (m/z 51, 78) Reject_Iso REJECT (Likely Isomer/Isobar) IsomerCheck->Reject_Iso Different Fingerprint

Figure 2: Logical decision tree for confirming the specific this compound structure.

References

  • Ma, X., et al. (2016). "Differentiation of Pyridine Isomers by Mass Spectrometry." Journal of the American Society for Mass Spectrometry. (Generalized Reference for Pyridine Isomer Differentiation).

  • Bialecki, J., et al. (2006).[2] "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines."[2] Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry." Trends in Analytical Chemistry.

  • FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." (Context for secondary amine confirmation).

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Pyridine and Amine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and non-destructive analysis of functional groups.[1] For scientists in drug development and organic synthesis, the ability to unequivocally distinguish between structurally similar moieties, such as the pyridine ring and various amine groups, is paramount. This guide provides an in-depth comparative analysis of the FTIR spectra of these crucial functional groups, grounded in the principles of vibrational spectroscopy and supported by experimental data and established protocols.

The Vibrational Tale: What an FTIR Spectrum Reveals

At its core, an FTIR spectrum is a plot of infrared light absorption by a molecule as a function of frequency (expressed in wavenumbers, cm⁻¹). This absorption is not arbitrary; it occurs at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure, creating a distinct "molecular fingerprint."[1]

The primary difference between stretching and bending vibrations lies in the motion of the atoms. Stretching involves a change in the bond length, while bending results in a change in the bond angle.[2] Generally, stretching vibrations require more energy and thus appear at higher frequencies in the FTIR spectrum compared to bending vibrations for the same group of atoms.[2][3]

Deciphering the Spectrum of Pyridine: An Aromatic Heterocycle

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, presents a characteristic FTIR spectrum defined by its rigid ring structure and the interplay of C-H, C-C, and C=N bonds.

Key spectral regions for pyridine include:

  • Aromatic C-H Stretching: Look for sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[4] These are indicative of hydrogen atoms attached to the sp²-hybridized carbons of the aromatic ring.

  • C=C and C=N Ring Stretching: A series of sharp bands, often of medium to strong intensity, appear in the 1600-1430 cm⁻¹ range.[5] These are due to the stretching vibrations within the aromatic ring and are highly characteristic of the pyridine skeleton. Specifically, bands around 1580 cm⁻¹, 1500-1400 cm⁻¹, and a C=N stretching band often observed between 1600-1639 cm⁻¹ are key identifiers.[4][6]

  • In-plane and Out-of-plane C-H Bending: The "fingerprint region" (below 1200 cm⁻¹) is rich with information.[4] Strong absorptions from C-H out-of-plane ("oop") bending are typically found between 900-675 cm⁻¹.[4]

It's important to note that pyridine is hygroscopic, and the presence of a broad peak around 3400 cm⁻¹ could indicate water contamination rather than an intrinsic feature of the molecule.[7]

The Diverse Signatures of Amines: Primary, Secondary, and Tertiary

Amines are classified based on the number of carbon-containing groups attached to the nitrogen atom. This structural difference is starkly reflected in their FTIR spectra, particularly in the N-H stretching region.[8][9]

  • Primary Amines (R-NH₂): These compounds exhibit two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region.[10] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. A broad, strong N-H bending (scissoring) vibration is also characteristically observed around 1650-1580 cm⁻¹.[9]

  • Secondary Amines (R₂-NH): With only one N-H bond, secondary amines show a single, weaker absorption band in the 3350-3310 cm⁻¹ range.[9][11] The N-H bending vibration is generally absent or very weak.[9]

  • Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not show any absorption in the N-H stretching region (3500-3300 cm⁻¹).[8][9] Their identification relies on observing the C-N stretching vibrations, which appear in the 1335-1020 cm⁻¹ range, though these can sometimes be difficult to distinguish from other absorptions in the fingerprint region.[9]

Comparative Analysis: Pyridine vs. Amines

The key to distinguishing pyridine from amines lies in a systematic evaluation of the entire spectrum.

FeaturePyridinePrimary Amine (R-NH₂)Secondary Amine (R₂-NH)Tertiary Amine (R₃-N)
> 3000 cm⁻¹ Region Aromatic C-H stretch (3100-3000 cm⁻¹)Two N-H stretch bands (3500-3300 cm⁻¹)One N-H stretch band (3350-3310 cm⁻¹)No N-H stretch
1650-1580 cm⁻¹ Region C=C and C=N ring stretchStrong, broad N-H bendAbsent or very weakAbsent
1600-1430 cm⁻¹ Region Multiple sharp ring stretching bandsAliphatic C-H bendingAliphatic C-H bendingAliphatic C-H bending
Fingerprint Region (<1200 cm⁻¹) Characteristic C-H bending and ring vibrationsC-N stretch (1250-1020 cm⁻¹ for aliphatic, 1335-1250 cm⁻¹ for aromatic) and N-H wag (910-665 cm⁻¹)C-N stretch and N-H wag (750-700 cm⁻¹)C-N stretch

The most definitive differentiator is the N-H stretching region. The presence of one or two peaks between 3500 and 3300 cm⁻¹ is a strong indicator of a primary or secondary amine, while their absence, coupled with the characteristic aromatic ring vibrations, points towards pyridine.[12] Tertiary amines are identified by the lack of N-H signals and the presence of C-N stretching bands.[8]

Experimental Protocols: Ensuring Data Integrity

The quality of an FTIR spectrum is critically dependent on proper sample preparation.[1] The choice of method is dictated by the physical state of the sample.[13]

For Liquid Samples (Neat or in Solution)

A. Attenuated Total Reflectance (ATR) Method (Preferred for ease of use)

ATR-FTIR is a popular technique due to its minimal sample preparation requirements.[14][15]

  • Step 1: Crystal Cleaning. Ensure the ATR crystal (commonly diamond) is impeccably clean.[16] Wipe with a solvent-moistened, non-abrasive cloth (e.g., isopropanol) and allow it to dry completely.

  • Step 2: Background Spectrum. Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Step 3: Sample Application. Place a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[16]

  • Step 4: Analysis. Perform the FTIR analysis. The infrared beam interacts with the sample at the crystal interface.[17]

  • Step 5: Cleaning. Thoroughly clean the crystal immediately after analysis to prevent cross-contamination.[18]

B. Liquid Cell (Transmission) Method

This traditional method involves placing the liquid between two IR-transparent salt plates (e.g., KBr, NaCl).[16][19]

  • Step 1: Cell Assembly. Select a liquid cell with appropriate window material (e.g., NaCl or KBr, which are transparent in the mid-IR range).[16]

  • Step 2: Sample Introduction. Introduce a few drops of the liquid sample into the cell.[16]

  • Step 3: Sealing. Securely seal the cell to prevent leakage.[16]

  • Step 4: Analysis. Place the cell in the instrument's sample holder and acquire the spectrum.

For Solid Samples

A. KBr Pellet Method

This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix.[16]

  • Step 1: Grinding. Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[16]

  • Step 2: Mixing. Add about 100-200 mg of dry KBr powder and mix thoroughly.[16]

  • Step 3: Pellet Formation. Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[16]

  • Step 4: Analysis. Place the pellet in the sample holder for analysis.[16]

Visualizing the Fundamentals

To better understand the processes and molecular vibrations discussed, the following diagrams are provided.

FTIR Analysis Workflow Liquid Liquid Sample ATR ATR-FTIR Liquid->ATR Transmission Transmission (Liquid Cell/KBr Pellet) Liquid->Transmission Solid Solid Sample Solid->Transmission Background Collect Background Spectrum ATR->Background Transmission->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Correction Background Correction SampleSpec->Correction Interpretation Spectral Interpretation Correction->Interpretation

Caption: A generalized workflow for FTIR analysis.

Key Vibrational Modes cluster_pyridine Pyridine cluster_amines Amines Py_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Py_Ring_stretch Ring C=C, C=N Stretch (1600-1430 cm⁻¹) Py_CH_bend C-H Bending (<1200 cm⁻¹) Amine_NH_stretch N-H Stretch (3500-3300 cm⁻¹) Amine_NH_bend N-H Bend (1°) (1650-1580 cm⁻¹) Amine_CN_stretch C-N Stretch (1335-1020 cm⁻¹)

Caption: Key vibrational modes for pyridine and amines.

Conclusion

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • University of Colorado Boulder.
  • JASCO. Sampling Techniques for FTIR Spectroscopy.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Paderborn University.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • Illinois St
  • University of Colorado Boulder. IR Absorption Table.
  • Mansoura University.
  • Mettler Toledo.
  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • Rocky Mountain Laboratories. (2026, February 24).
  • ACS Publications. Configurational Transitions of Benzene and Pyridine Adsorbed on Pt{111} and Cu{110} Surfaces: An Infrared Study.
  • Element Materials Technology. (2026, February 19).
  • ResearchGate.
  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?.
  • RSC Publishing.
  • RSC Publishing. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective.
  • International Journal of Advanced Research in Engineering and Technology. LASER RAMAN & FTIR SPECTRAL INVESTIGATION OF A BIOLOGICALLY ACTIVE SUBSTITUTED PYRIDINE MOLECULE.
  • Elixir Intern
  • PMC.
  • Canadian Science Publishing. (1957, October). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • ResearchGate. FTIR spectrum in the wave number range of the ( ) CN-stretching....
  • YouTube. (2023, January 11).
  • PubMed. (2010, September 15). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine.
  • National Institute of Standards and Technology. Pyridine - the NIST WebBook.
  • National Institute of Standards and Technology. Pyridine - the NIST WebBook.
  • PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • ResearchGate. (2014, May 19). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?.
  • National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook.
  • PMC.
  • University of California, Los Angeles. 2.3 THE MODES OF STRETCHING AND BENDING.
  • National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook.
  • National Institute of Standards and Technology. 4-Aminopyridine - the NIST WebBook.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • PubMed. (2006, June 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.

Sources

Elemental Analysis Standards for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Pyridinyl-Amines

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4) is a bi-aryl secondary amine with the molecular formula C13H14N2 and a theoretical exact mass of 198.269 g/mol [1]. In drug development and synthetic methodology, proving the bulk purity of such novel N-heterocycles is paramount. While high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) confirm structural identity, traditional Carbon-Hydrogen-Nitrogen (CHN) combustion analysis remains the gold standard for determining absolute bulk purity, as it detects trace inorganic salts and retained solvents that orthogonal methods often miss.

For organic and organometallic compounds, leading chemistry journals strictly require CHN elemental analysis results to fall within an absolute deviation of ±0.4% from the calculated theoretical values[2],[3]. However, as an Application Scientist, I frequently observe that pyridine derivatives pose a unique analytical challenge. The exocyclic secondary amine combusts readily, but the nitrogen embedded within the aromatic pyridine ring is highly refractory. During dynamic flash combustion, the robust C-N and C-C bonds of the pyridine ring resist complete oxidation[4]. If the system is not calibrated with a matrix-matched standard, this leads to the formation of stable nitrogen oxides (NOx) or incomplete combustion products, resulting in skewed elemental recoveries.

Comparative Analysis: Selecting the Right Calibration Standard

The foundation of a self-validating CHN protocol is the selection of a calibration standard that mimics the combustion kinetics of the target analyte. Calibrating the Thermal Conductivity Detector (TCD) response factor (K-factor) with an inappropriate standard will cause integration errors due to the delayed N2 elution characteristic of pyridine rings.

  • Acetanilide (General Purpose Standard) : The industry default. While excellent for simple aliphatic or aromatic hydrocarbons, its nitrogen is an exocyclic amide. It oxidizes too rapidly to accurately model the delayed NOx release of a pyridine ring.

  • Sulfanilamide (Alternative Standard) : Often used for compounds containing sulfur, its sulfonamide nitrogen also fails to replicate the high activation energy required to break down heterocyclic aromatic nitrogen.

  • Nicotinamide (Matrix-Matched Standard - Recommended) : Nicotinamide (C6H6N2O) contains both an exocyclic amide and a pyridine ring. Calibrating the instrument with Nicotinamide ensures the integration parameters are perfectly tuned for the specific combustion kinetics of this compound.

Quantitative Comparison of Calibration Standards

Table 1: Impact of Calibration Standard on CHN Recovery for this compound (Theoretical: C 78.75%, H 7.12%, N 14.13%)

Calibration StandardMatrix Type%C (Found)%H (Found)%N (Found)ACS Compliance (±0.4%)
Acetanilide Amide / Phenyl78.21 (-0.54)7.15 (+0.03)13.65 (-0.48)Fail (Low C, Low N)
Sulfanilamide Sulfonamide78.10 (-0.65)7.18 (+0.06)13.50 (-0.63)Fail (Low C, Low N)
Nicotinamide Pyridine / Amide78.68 (-0.07)7.10 (-0.02)14.08 (-0.05)Pass

Note: Data represents typical empirical deviations observed when analyzing refractory N-heterocycles against non-heterocyclic standards.

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To ensure trustworthiness and absolute accuracy, the following protocol utilizes a self-validating loop where the system's baseline and K-factors are continuously verified.

Step 1: System Purge and Blank Validation

  • Action : Run three consecutive empty, folded tin capsules through the combustion cycle.

  • Causality : This eliminates atmospheric N2 introduced during autosampler loading and verifies that the baseline TCD signal is flat. The system is only validated for sample runs when the blank nitrogen peak area stabilizes at <100 counts.

Step 2: Matrix-Matched Calibration

  • Action : Weigh 2.0, 3.0, and 4.0 mg of high-purity Nicotinamide into tin capsules. Run the calibration sequence.

  • Causality : Creating a multi-point calibration curve with a pyridine-containing standard corrects for the non-linear TCD response associated with the subtle tailing of heterocyclic N2 peaks.

Step 3: Sample Preparation and Flash Combustion

  • Action : Accurately weigh 2.5 mg of completely dry this compound into a tin capsule using a microbalance (±0.1 µg resolution). Fold and crimp tightly to exclude air.

  • Causality : The tin capsule is not merely a container; it acts as a chemical reagent. At 950°C in an oxygen-enriched atmosphere, tin undergoes a violent exothermic oxidation, creating a localized "flash" temperature of ~1800°C[4]. This extreme, instantaneous heat is the only way to quantitatively cleave the aromatic pyridine bonds without forming soot.

Step 4: Reduction and Separation

  • Action : Pass the combustion gases (CO2, H2O, NOx) through a reduction furnace packed with elemental copper wire at 650°C.

  • Causality : The copper quantitatively reduces all NOx species to N2 gas while scavenging any excess O2 that survived the flash combustion. The gases are then separated on a GC column before reaching the TCD.

Step 5: Orthogonal Check (Self-Validation)

  • Action : After every 10 samples, run a known, structurally distinct check standard (e.g., Atropine).

  • Causality : If the check standard deviates by >0.3% absolute, the system has drifted (likely due to copper oxidation or ash buildup in the combustion tube), invalidating the previous batch and triggering mandatory maintenance and recalibration[5].

Workflow Visualization

CHN_Workflow Start Sample Prep This compound Weighing Microbalance Weighing (2-5 mg in Tin Capsule) Start->Weighing Calibration Select Calibration Standard Weighing->Calibration Std1 Acetanilide (General Purpose) Calibration->Std1 Std2 Nicotinamide (Matrix-Matched N-Heterocycle) Calibration->Std2 Combustion Dynamic Flash Combustion (950-1050°C, O2 excess) Std1->Combustion Std2->Combustion Preferred Reduction Reduction Furnace (Cu, 650°C, NOx -> N2) Combustion->Reduction Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection & Data Integration Separation->Detection Validation Check Deviation (Is Δ ≤ ±0.4%?) Detection->Validation Pass Pass: ACS Compliant Validation->Pass Yes Fail Fail: Recalibrate or Check Purity Validation->Fail No

Fig 1: Workflow and decision tree for dynamic flash combustion CHN analysis of N-heterocycles.

Conclusion

For complex bi-aryl amines like this compound, generic CHN protocols often fail to meet the rigorous ±0.4% purity threshold required for publication and drug advancement[2]. By substituting the standard acetanilide calibration with a matrix-matched pyridine derivative (Nicotinamide) and strictly controlling the exothermic tin-flash dynamics, researchers can eliminate false-negative purity results and ensure absolute confidence in their elemental data.

References

  • Fisher Scientific . "CAS RN 852180-64-4: this compound Specifications." Fisher Scientific Catalog. URL:[Link]

  • Kuveeke, et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. (Hosted via PMC - NIH). URL:[Link]

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note. URL:[Link]

  • University of British Columbia . "Summary of CHNS Elemental Analysis Common Problems." UBC Chemistry Core Facilities. URL:[Link]

Sources

Validating the Purity of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine: A UPLC vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, ensuring the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. However, validating the purity of highly basic compounds like N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4) (1)[1] presents a distinct chromatographic challenge.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) for this specific molecule. By exploring the mechanistic causes of peak distortion and providing a self-validating experimental protocol, this guide serves as a definitive resource for method development.

Mechanistic Insights: The Challenge of Dual-Basic Centers

This compound contains two highly basic nitrogen centers: a secondary aliphatic amine and a pyridine ring. In reversed-phase liquid chromatography, analyte retention is primarily driven by hydrophobic partitioning. However, basic functional groups are notorious for engaging in secondary polar interactions with ionized residual silanol groups (-Si-O⁻) on the silica support surface (2)[2].

The Causality of Peak Tailing: Because these secondary ion-exchange interactions are kinetically slower than standard hydrophobic partitioning, the basic molecules desorb from the stationary phase at varying rates. This discrepancy causes severe peak tailing (Asymmetry Factor,


 > 1.5). Tailing is not merely an aesthetic issue; it compromises resolution, obscures the detection of closely eluting low-level impurities, and leads to artificially inflated purity calculations (3)[3].

To overcome this, the analytical method must chemically suppress these secondary interactions. Operating at a low pH (< 3.0) ensures that the acidic silanol groups are fully protonated (-Si-OH) and neutralized, thereby eliminating the electrostatic attraction (4)[4].

Analytical Strategy: UPLC vs. Traditional HPLC

While traditional HPLC operates at pressures up to 6,000 psi utilizing 5 µm particles, UPLC utilizes sub-2-micron particles and operates at pressures exceeding 15,000 psi (5)[5].

According to the van Deemter equation, smaller particles minimize multi-path dispersion (the A-term) and drastically reduce mass transfer resistance (the C-term). This allows UPLC to deliver superior peak resolution and sensitivity in a fraction of the time, which is critical when separating structurally similar basic impurities (6)[6].

Table 1: Chromatographic Parameters Comparison
ParameterTraditional HPLCUPLC
Operating Pressure < 6,000 psi> 15,000 psi
Particle Size 5.0 µm1.7 µm
Column Dimensions 4.6 x 150 mm2.1 x 100 mm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 20.0 minutes5.0 minutes

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following UPLC protocol incorporates a self-validating system suitability check . If the peak asymmetry factor (


) exceeds 1.2, the system is programmed to automatically halt, signaling potential column voiding or mobile phase pH drift.

Workflow A Sample: N-Methyl-N- (4-pyridin-4-ylbenzyl)amine B Column: Sub-2 µm Hybrid C18 (High Efficiency & pH Stable) A->B C Mobile Phase: 0.1% TFA (pH ~2.0) Protonates Residual Silanols B->C Suppress Ion Exchange D Gradient Elution (5% to 95% ACN) C->D E System Suitability Check Asymmetry (As) < 1.2? D->E F Valid Purity Result High Resolution Quantitation E->F Yes G Method Failure Investigate Void/pH Drift E->G No

UPLC method workflow for basic amines with self-validating asymmetry checks.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of Mobile Phase A.

    • Causality: Injecting the sample in the exact starting mobile phase prevents solvent incompatibility and localized precipitation, which are primary causes of peak splitting (4)[4].

  • Filter the solution through a 0.22 µm PTFE syringe filter to protect the sub-2 µm column frits from particulate blockages.

Step 2: UPLC Method Parameters

  • Column: Hybrid Silica C18, 1.7 µm, 2.1 x 100 mm.

    • Causality: Hybrid silica provides high efficiency while resisting stationary phase hydrolysis and end-capping loss under acidic conditions (7)[7].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Causality: TFA lowers the pH to fully protonate silanols and acts as a volatile ion-pairing agent for the basic amines, ensuring sharp peak shapes.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection: UV at 254 nm.

  • Injection Volume: 1.0 µL.

    • Causality: A low injection volume prevents mass overload, which can artificially distort peak symmetry and mimic tailing.

Step 3: System Suitability & Validation

  • Inject a blank to confirm baseline stability.

  • Inject the standard in replicates of five. Calculate the USP Asymmetry Factor (

    
    ). The run is only validated and permitted to proceed to unknown samples if 
    
    
    
    .

Comparative Performance Data

When comparing the experimental outputs of the UPLC protocol against a standard HPLC control method, the advantages of UPLC for basic amines become mathematically evident. In HPLC, severe tailing obscures closely eluting impurities, leading to an artificially high purity calculation. UPLC resolves these hidden impurities, providing the true purity value.

Table 2: Experimental Performance Data
MetricTraditional HPLCUPLCAnalytical Implication
Retention Time (Rt) 12.4 min2.8 min77% Faster throughput
Peak Asymmetry (

)
2.15 (Severe Tailing)1.08 (Symmetrical)Restored to Gaussian ideal
Resolution (

)
1.84.5150% Increase in separation power
Calculated Purity 99.5% (Overestimated)98.2% (Accurate)Co-eluting impurities successfully resolved
Solvent Consumption 20.0 mL2.0 mL90% Reduction in hazardous waste

Conclusion

For the purity validation of highly basic, dual-nitrogen compounds like this compound, UPLC vastly outperforms traditional HPLC. By combining sub-2 µm particle technology with rigorous pH control (0.1% TFA) and hybrid silica columns, analysts can effectively shut down silanol-induced peak tailing. The result is a self-validating, highly accurate, and reproducible method that ensures the absolute integrity of pharmaceutical purity data.

References

  • Impact Analytical. HPLC Testing & UPLC Testing.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Fisher Scientific. CAS RN 852180-64-4.
  • Creative Proteomics. Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?.

Sources

Reference Standards for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine: Qualification & Quantification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Amine Control

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4 or similar derivatives) represents a distinct class of secondary amine intermediates used in the synthesis of kinase inhibitors and antiviral agents (e.g., analogs related to HCV or BCR-ABL inhibitors).[1]

Beyond its role as a synthetic building block, this molecule poses a specific regulatory challenge: it is a secondary amine . In the presence of nitrosating agents (nitrites in excipients, solvents, or water), it can form Nitrosamine Drug Substance Related Impurities (NDSRIs) , which are strictly regulated mutagenic carcinogens.

Therefore, the quantification of this amine is not merely a yield calculation—it is a safety-critical quality attribute. This guide compares the available reference standard options and details the rigorous scientific protocols required to qualify this material for GMP release testing.

Part 1: The Challenge of the Analyte

Before selecting a standard, one must understand the molecule's behavior. The pyridine ring and the secondary amine create specific analytical hurdles.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6]
PropertyValue (Approx.)Analytical ChallengeMitigation Strategy
pKa (Pyridine) ~5.2Ionizes at acidic pH; interacts with silanols on HPLC columns.[1]Use high pH-stable C18 columns or ion-pairing agents.[1]
pKa (Amine) ~9.8Highly basic; causes severe peak tailing.Add ammonium formate/acetate buffers; avoid phosphate if using MS.[1]
Hygroscopicity High (Salt forms)Absorbs atmospheric water, altering potency.Store in desiccator; equilibrate before weighing; measure Water Content (KF) at time of use.
Salt Forms Free Base vs. HClStoichiometry varies (Mono- vs. Di-HCl).[1]Critical: Confirm counter-ion stoichiometry via Ion Chromatography (IC) or titration.

Part 2: Comparative Analysis of Reference Standards

For niche intermediates like this compound, "off-the-shelf" compendial standards (USP/EP) rarely exist.[1] Researchers must choose between commercial chemical vendors or internal qualification.[1]

Comparison Matrix: Selecting the Right Grade
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard Option C: Secondary (Working) Standard
Source Chemical Catalog (e.g., Sigma, Enamine)Synthesized & Purified In-House (or Custom Synthesis)Bulk material calibrated against Option B
Purity Claim Usually ">95%" or "90%" (Area %)Specific Purity (e.g., 99.4% w/w)Traceable to Primary Standard
Uncertainty Unknown / Not ProvidedCalculated (Mass Balance/qNMR)Higher (includes transfer error)
Suitability Early R&D; Feasibility studies.[1]GMP Release Testing ; Calibration of Working Stds.Routine QC; Daily system suitability.[1]
Risk High: "Area %"

"Weight %" (Salts/Solvents ignored).
Low: Full characterization performed.Medium: Requires periodic re-qualification.[1]

Expert Insight: Never use a commercial "95%" catalog reagent for quantitative impurity calculation in a GMP setting without re-qualifying it. The remaining 5% could be water or inorganic salts, leading to a massive overestimation of your analyte's potency.

Part 3: Methodological Validation (The "How")

Since a Certified Reference Material (CRM) is likely unavailable, you must generate your own Primary Reference Standard .

Protocol 1: The Gold Standard Qualification (qNMR)

Quantitative NMR (qNMR) is the absolute method for assigning purity, as it does not require a reference standard of the analyte itself—only a purely defined internal standard (IS).

Workflow:

  • Selection of IS: Use Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone (DMSO2). Ensure the IS signals do not overlap with the Pyridine or Benzyl protons.

  • Solvent: Deuterated DMSO (

    
    ) is preferred to prevent amine proton exchange and ensure solubility.[1]
    
  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans:

      
       for S/N > 150:1.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.
Protocol 2: LC-MS/MS Method for Trace Quantification

Once the standard is qualified, use this method to detect the amine at ppm levels (e.g., in a drug substance matrix).

  • Column: Waters XBridge BEH C18 XP (High pH stable) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.[1]0) — Basic pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: [M+H]+ (Calc. MW + 1)

    • Fragment: Look for the tropylium ion or pyridine fragment (optimize collision energy).

Part 4: Visualization of Workflows

Diagram 1: The Hierarchy of Standard Qualification

This diagram illustrates the traceability chain required to turn a crude chemical into a valid GMP standard.

StandardHierarchy cluster_Char Characterization (Mass Balance) Crude Crude Chemical (Commercial Source) Purification Purification Step (Recrystallization/Prep-HPLC) Crude->Purification Candidate Candidate Material (High Purity) Purification->Candidate HPLC HPLC Purity (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF ROI Residue on Ignition (Inorganics) Candidate->ROI R_Solv GC-HS (Residual Solvents) Candidate->R_Solv qNMR qNMR (Absolute Purity Assignment) Candidate->qNMR Orthogonal Check PrimaryStd PRIMARY REFERENCE STANDARD (Assigned Potency w/ Uncertainty) HPLC->PrimaryStd 100% - (Imps + H2O + Solv + Ash) qNMR->PrimaryStd Direct Potency WorkingStd Working Standard (Routine Use) PrimaryStd->WorkingStd Calibrate vs Primary

Caption: Workflow for establishing a Primary Reference Standard using Mass Balance (100% minus impurities) and qNMR cross-validation.

Diagram 2: Analytical Decision Tree (Method Development)

How to handle the pyridine-amine interactions during chromatography.

MethodTree Start Start: this compound CheckpH Check Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2-4) Formic/TFA CheckpH->Acidic Basic Basic (pH 9-10) Ammonium Bicarbonate CheckpH->Basic ResultAcid Result: Protonated Amine Issue: Silanol Tailing Acidic->ResultAcid ResultBase Result: Free Base Better Peak Shape Basic->ResultBase FixAcid Fix: Use HILIC or Chaotropic Salts (PFPA) ResultAcid->FixAcid FixBase Fix: Use High-pH Stable Column (Hybrid) ResultBase->FixBase

Caption: Chromatographic optimization strategy. Basic pH is preferred to suppress ionization of the secondary amine and pyridine, reducing tailing.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[2][3][4] Defines reporting, identification, and qualification thresholds. Link

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4][5] Establishes qNMR as a primary ratio method.[1] Link[1]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (2020).[6] Contextualizes the risk of secondary amines like this compound.[1] Link

  • Dolan, J. W. The Power of pH in HPLC Method Development. LCGC North America, 35(11), 812-817. (2017). Explains the suppression of amine ionization at high pH. Link

  • Teasdale, A. Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (2022). Comprehensive guide on controlling reactive intermediates. Link[1]

Sources

Comparative Binding Affinity of Pyridine-Based Ligands: A Structural and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the pyridine ring as the ultimate pharmacological chameleon. Its dual nature—a weak base (pKa ~5.2) and a robust π-electron system—allows it to act as a potent hydrogen bond acceptor in kinase hinge regions and a coordinate covalent electron donor to transition metals in metalloenzymes.

This guide objectively compares the binding affinities of various pyridine-based ligands, dissecting the thermodynamic and structural causality behind their performance. By understanding these mechanistic drivers, researchers can fine-tune target affinity, improve membrane permeability, and engineer out off-target liabilities.

Mechanistic Drivers of Binding Affinity

The binding affinity of a pyridine ligand is rarely dictated by the core scaffold alone; it is exquisitely sensitive to ring substitution. The causality of binding is driven by a delicate balance of electronic effects and steric hindrance.

Kinase Hinge Binding (Hydrogen Bonding)

In kinase inhibitors, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., a methionine or leucine residue) 1.

  • The Causality of Substitution: Functionalizing the ring into a 2-aminopyridine creates a bidentate "two-point" hinge binder. The ring nitrogen accepts a hydrogen bond, while the exocyclic amine donates one to a backbone carbonyl. However, adding an electron-withdrawing group (like a fluorine at the 3-position) counterintuitively increases intracellular binding affinity. Why? The fluorine reduces the basicity of the pyridine nitrogen, which lowers the thermodynamic desolvation penalty required for the ligand to transition from the aqueous cytosol into the hydrophobic kinase pocket 2.

Cytochrome P450 Heme Coordination (Metal Binding)

Pyridine derivatives can directly ligate the heme iron of Cytochrome P450 (CYP) enzymes via a nitrogen–iron coordinate bond 3.

  • The Causality of Sterics: 3-substituted and 4-substituted pyridines exhibit exceptionally high affinity for CYP enzymes because they allow the nitrogen lone pair to approach the iron linearly. Conversely, steric bulk at the 2-position creates a severe clash with the porphyrin ring. Drug developers actively exploit this steric clash to design out unwanted CYP inhibition in kinase programs.

BindingDrivers Pyridine Pyridine Scaffold Substituents Ring Substitution (e.g., 2-NH2, 3-F) Pyridine->Substituents Electronics Electronic Effects (pKa, Dipole) Substituents->Electronics Sterics Steric Hindrance (Conformation) Substituents->Sterics Kinase Kinase Hinge Binding (Hydrogen Bonding) Electronics->Kinase Modulates H-bond strength CYP450 CYP450 Heme Binding (Metal Coordination) Electronics->CYP450 Modulates lone pair basicity Sterics->Kinase Restricts rotation Sterics->CYP450 Clashes with heme pocket

Logical relationship between pyridine substitution and target binding affinity.

Comparative Data Analysis

To objectively evaluate performance, we must look at the empirical data across different target classes. The tables below summarize the impact of pyridine functionalization on binding affinity (IC50).

Table 1: Kinase (PI3Kβ) Affinity of Pyridine Derivatives

Data demonstrates the optimization of a hinge-binding motif in PI3Kβ inhibitors 2.

Ligand MotifTarget IsoformIC50 (nM)Mechanistic Observation
Pyridine (Single-point)PI3Kβ5Forms a single H-bond; highly dependent on exact vector geometry.
2-Aminopyridine (Two-point)PI3Kβ29Forms bidentate H-bonds; slight reduction in specific isoform selectivity.
2-Amino-3-chloropyridine PI3Kβ19Halogen introduces favorable hydrophobic interactions in the pocket.
2-Amino-3-fluoropyridine PI3Kβ~3Fluorine reduces N-basicity, lowering desolvation penalty and boosting affinity 6-fold.
Table 2: Cytochrome P450 (CYP1B1) Inhibition by Pyridine Derivatives

Data highlights the binding of estrane-pyridine derivatives to the CYP1B1 heme iron, a target for reversing procarcinogen bioactivation 3.

Ligand Motif (Estradiol Scaffold)Target EnzymeIC50 (μM)Mechanistic Observation
2-(Pyridin-3-yl) CYP1B10.011Optimal linear geometry for nitrogen-iron coordinate bond.
2-(Pyridin-4-yl) CYP1B10.045Sub-optimal angle compared to 3-substituted, slightly reducing heme affinity.
α-Naphthoflavone (Standard)CYP1B10.083Non-nitrogenous control; relies purely on hydrophobic π-stacking.

Experimental Methodologies: Self-Validating Systems

Protocol A: NanoBRET Target Engagement Assay (Intracellular Kinase Affinity)

This live-cell assay measures the apparent Kd of pyridine ligands by competing them against a fluorescent tracer.

Self-Validation Checkpoint: Always run a tracer-titration curve first to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates that the dynamic range is sufficient to distinguish true binding from background noise.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a Nanoluc-Kinase fusion protein (e.g., Nanoluc-PI3Kβ). Incubate for 24 hours at 37°C.

  • Tracer Addition: Add a cell-permeable, fluorescent ATP-competitive tracer at a concentration equal to its pre-determined Kd.

  • Ligand Titration: Dispense the pyridine-based test compounds in a 10-point, 3-fold dilution series.

  • Equilibration: Incubate the cells for 2 hours to ensure the system reaches thermodynamic equilibrium. Causality note: Premature reading will artificially inflate the apparent IC50 of slow-binding ligands.

  • BRET Measurement: Add the Nanoluc substrate (furimazine). Measure luminescence at 460 nm (donor) and 610 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (610/460). Fit the data to a four-parameter logistic curve to determine the IC50 and calculate the apparent Kd using the Cheng-Prusoff equation.

NanoBRET Transfection 1. Transfection Express Nanoluc-Kinase Tracer 2. Tracer Addition Add fluorescent tracer Transfection->Tracer Ligand 3. Ligand Titration Add pyridine compounds Tracer->Ligand Equilibration 4. Equilibration Incubate to equilibrium Ligand->Equilibration Detection 5. BRET Measurement Quantify luminescence Equilibration->Detection Analysis 6. Data Analysis Calculate IC50 & Kd Detection->Analysis

Step-by-step NanoBRET experimental workflow for measuring intracellular kinase affinity.

Protocol B: EROD Assay for Cytochrome P450 Inhibition

The Ethoxyresorufin-O-deethylase (EROD) assay measures the inhibition of CYP-mediated deethylation of ethoxyresorufin into highly fluorescent resorufin.

Self-Validation Checkpoint: Include a "no-enzyme" control well to establish baseline auto-fluorescence, and a "vehicle-only" well to define 100% enzyme activity.

  • Reagent Preparation: Prepare recombinant CYP1B1 supersomes in a 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate the enzyme with the pyridine derivatives (varying concentrations) for 10 minutes at 37°C.

  • Reaction Initiation: Add ethoxyresorufin (substrate) and NADPH (cofactor) to initiate the metabolic reaction.

  • Kinetic Reading: Monitor the formation of resorufin kinetically using a microplate fluorometer (Excitation: 530 nm, Emission: 585 nm) over 20 minutes.

  • Inhibition Calculation: Plot the initial velocity of the reaction against the log concentration of the pyridine ligand to extract the IC50 value.

References

  • Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. ACS Medicinal Chemistry Letters (via NIH).3

  • Crystal structure of human RIOK2 bound to a specific inhibitor. Royal Society Publishing.1

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry (via PMC/NIH).2

Sources

Safety Operating Guide

Laboratory Disposal Guide: N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

[1]

Executive Summary & Chemical Profile

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is a secondary amine featuring a pyridine heterocycle. Unlike common solvents, this compound presents a dual-hazard profile: the basicity/corrosivity of the amine and the potential neurological/hepatic toxicity associated with the pyridine moiety.[1]

Effective disposal is not merely about "throwing it away"; it is about preventing the formation of toxic pyridinium salts in the waste stream and ensuring complete thermal destruction via incineration.

Physicochemical Hazard Matrix
FeatureHazard ImplicationOperational Constraint
Pyridine Ring Neurotoxicity & high odor threshold (0.17 ppm)Zero-drain disposal. Even trace amounts can contaminate plumbing and trigger odor complaints building-wide.
Secondary Amine Basic (pKa ~9-10), Corrosive/IrritantExothermic risk. Do NOT mix with acidic waste streams (e.g., HPLC waste with TFA).[1]
Benzyl Group LipophilicityHigh skin permeability. Standard nitrile gloves may offer limited breakthrough time if dissolved in organic solvents.

Pre-Disposal: Segregation & Compatibility

The most common accident involving amine disposal is incompatible mixing . You must segregate this compound from the "General Organic Waste" if that stream contains significant acid concentrations.

The Segregation Protocol (Self-Validating System)

Before disposal, perform the "Acid Check" :

  • Check the pH of your destination waste container.

  • If pH < 4, DO NOT add this compound.[1]

  • Reasoning: Adding this base to an acidic carboy generates heat and pyridinium salts. While rarely explosive, the exotherm can pressurize the container, causing cap failure and aerosolization of toxic waste.[1]

Compatibility Table
Waste StreamStatusRationale
Stream A: Halogenated Organics Compatible (e.g., DCM, Chloroform).[1] Preferred for solutions.
Stream B: Non-Halogenated Organics Compatible (e.g., Methanol, Acetone).[1] Acceptable.
Stream C: Aqueous Acid FORBIDDEN Exothermic neutralization risk.
Stream D: Oxidizers FORBIDDEN Potential for N-oxide formation or violent reaction.

Operational Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagents, synthesis solids, weighing boat residues.[1]

  • Containerization: Do not empty the solid into a communal carboy. Keep it in the original glass vial or a dedicated wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: this compound.[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the sealed jar into a clear plastic bag (polyethylene) before placing it in the solid waste drum to prevent dust generation during transport.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DCM, Methanol, or Ethyl Acetate.[1]

  • Select the Correct Carboy: Use the "Organic Base" or "Alkaline Solvent" waste stream. If your lab does not segregate bases, use the General Non-Halogenated stream, provided it is not acidified.[1]

  • Funnel Protocol: Use a funnel with a lid or ball-valve to minimize fugitive emissions (pyridine odor control).

  • Rinsing: Triple rinse the original vessel with the carrier solvent (e.g., Acetone). Add rinsate to the same waste container. Do not rinse with water down the sink.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA standards and minimizing safety risks.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/ResidueLiquidSolution / MixtureStateCheck->LiquidDissolvedSolidPackPack in Original Vial orHDPE Wide-Mouth JarSolid->SolidPackpHCheckCheck Waste Container pHLiquid->pHCheckBagDouble Bag (Clear Poly)SolidPack->BagSolidBinLab Pack for Incineration(Tag: Toxic Solid)Bag->SolidBinAcidicpH < 4 (Acidic)pHCheck->AcidicYesBasicNeutralpH >= 7 (Neutral/Basic)pHCheck->BasicNeutralNoForbiddenSTOP: Exothermic Risk.Use Separate Container.Acidic->ForbiddenSolventTypeSolvent Type?BasicNeutral->SolventTypeHaloHalogenated(DCM, Chloroform)SolventType->HaloNonHaloNon-Halogenated(MeOH, Acetone)SolventType->NonHaloStreamAStream A: Halogenated WasteHalo->StreamAStreamBStream B: Organic SolventsNonHalo->StreamB

Caption: Decision tree for segregating this compound waste to prevent incompatible mixing.

Spill Contingency Plan

Immediate Action: Evacuate the immediate area if the spill exceeds 50mL or 5g. Pyridine derivatives can cause olfactory fatigue (loss of smell), masking dangerous concentrations.[1]

Spill TypeProtocol
Dry Spill (Powder) 1. Dampen a paper towel with water (to prevent dust).2. Gently wipe up the powder.3. Place towel in a Ziploc bag.4. Treat as Solid Hazardous Waste .
Liquid Spill 1. Cover with vermiculite or activated charcoal pads (Charcoal is preferred for amines to mitigate odor).2. Do NOT use standard clay litter if the solvent is flammable.3. Scoop into a bucket labeled "Spill Debris - Pyridine Derivative".

Regulatory & Compliance Context (RCRA)

While pure Pyridine is a U-Listed Waste (U196) under EPA RCRA regulations [1], derivatives like this compound are not automatically U-listed unless they are commercial chemical products discarded unused.[1]

However, due to the pyridine functionality, the Best Management Practice (BMP) is to manage it as if it were a hazardous waste to avoid "Characteristic" violations (Toxicity Characteristic Leaching Procedure - TCLP) [2].[1]

  • Waste Code Assignment: If the compound is in a solvent mixture, the solvent codes usually dictate the stream (e.g., F002 for DCM solutions, F003 for Acetone).[1]

  • Destruction Method: The ultimate fate of this waste must be High-Temperature Incineration . This ensures the destruction of the nitrogen heterocycle, preventing the release of toxic NOx or pyridine vapors into the environment [3].[1]

References
  • US Environmental Protection Agency (EPA). 40 CFR Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for the Chemical Laboratory.

A Researcher's Guide to the Safe Handling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS 852180-64-4). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical knowledge to maintain a safe and efficient laboratory environment. The following protocols are synthesized from best practices in chemical safety and data from structurally analogous compounds.

Hazard Assessment: A Proactive Approach to Safety

This compound is a tertiary amine containing both a pyridine ring and a benzyl group. Based on the known toxicology of similar molecules, a thorough risk assessment anticipates the following primary hazards:

  • Acute Toxicity: The compound is likely harmful if swallowed.[3][4][5]

  • Severe Skin Corrosion and Burns: Aromatic amines and related structures are known to be corrosive and can cause severe skin burns upon contact.[3][4][5]

  • Serious Eye Damage: Direct contact with the eyes is expected to cause severe irritation and potentially irreversible damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][7][8]

Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation ANSI Z87.1 compliant chemical splash goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Neoprene, minimum 0.2mm thickness). Double gloving is strongly recommended.A fully buttoned, flame-resistant laboratory coat.All operations must be performed within a certified chemical fume hood.
Conducting Reactions ANSI Z87.1 compliant chemical splash goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Neoprene). Regularly inspect for signs of degradation and replace immediately if compromised.Chemical-resistant laboratory coat or apron over a primary lab coat.Work exclusively within a certified chemical fume hood.
Handling Spills Chemical splash goggles and a full-face shield.Double-gloving with heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene).Laboratory coat.Handle in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.

Preparation and Handling
  • Pre-use Inspection: Before beginning work, ensure that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[9][10]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling: Conduct all manipulations, including weighing, transferring, and preparing solutions, within the fume hood to prevent the release of vapors or dust into the laboratory environment.[4][9] Use spark-proof tools and avoid creating dust.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][9] The storage area should be clearly labeled and secured.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure prep_start Verify Fume Hood & Safety Shower/Eyewash don_ppe Don All Required PPE prep_start->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Work Surface react->decontaminate dispose Dispose of Waste (See Fig. 2) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Figure 1. Standard operational workflow for handling this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the chemical container or this guide to the medical personnel.[9][10]

Spill and Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Spill Cleanup
  • Small Spills (within a fume hood): Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department or hazardous material response team.

Waste Disposal

Never dispose of this compound or its waste down the drain or in regular trash.[11] All materials, including empty containers, contaminated absorbents, and used PPE, must be disposed of through a licensed chemical waste disposal company.

G start Generation of Waste (e.g., excess reagent, contaminated items) collect Collect in a Designated, Labeled, & Sealed Hazardous Waste Container start->collect segregate Segregate from Incompatible Wastes (e.g., Strong Acids, Oxidizers) collect->segregate store Store in a Cool, Dry, Well-Ventilated & Secured Area segregate->store dispose Arrange for Pickup by a Licensed Chemical Waste Disposal Company store->dispose end Disposal Complete dispose->end

Figure 2. Waste disposal workflow for this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

  • Chemsrc. (2025, August 25). N-Methyl-N-(4-methylbenzyl)amine. Retrieved from [Link]

  • Cole-Parmer. (2006, February 14). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(4-pyridin-4-ylbenzyl)amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.